molecular formula C6H9NO3 B1142264 Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) CAS No. 113737-91-0

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Número de catálogo: B1142264
Número CAS: 113737-91-0
Peso molecular: 143.14056
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI), also known as Hexanal, 4-(hydroxyimino)-5-oxo- (9CI), is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14056. The purity is usually 95%.
BenchChem offers high-quality Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

113737-91-0

Fórmula molecular

C6H9NO3

Peso molecular

143.14056

Sinónimos

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Origen del producto

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanal, 4-(hydroxyimino)-5-oxo- (CAS: 113737-91-0) is a highly functionalized aliphatic compound characterized by the presence of three distinct reactive centers: an aldehyde, a ketone, and an oxime moiety[1]. This unique bifunctional architecture makes it an invaluable precursor in the synthesis of complex nitrogen-containing heterocycles, such as pyrimidines and pyrroles, which are privileged scaffolds in modern drug development. This technical guide outlines a robust, self-validating synthetic workflow to achieve high regiochemical fidelity during the synthesis of this molecule, specifically focusing on the thermodynamic control required for regioselective nitrosation.

Structural Architecture and Retrosynthetic Strategy

The target molecule features a six-carbon backbone. The strategic challenge in its synthesis lies in the precise installation of the alpha-hydroxyimino (oxime) group at the C4 position without perturbing the terminal aldehyde or the C5 ketone.

A logical retrosynthetic disconnection relies on the late-stage nitrosation of 5-oxohexanal. The precursor, 5-oxohexanal, can be cleanly accessed via the reductive ozonolysis of 1-methylcyclopentene. This two-step approach minimizes protecting-group manipulations and maximizes atom economy.

Retrosynthesis A 4-(Hydroxyimino)- 5-oxohexanal B 5-Oxohexanal A->B Nitrosation (Isoamyl Nitrite, HCl) C 1-Methylcyclopentene B->C Ozonolysis (O3, then DMS)

Retrosynthetic pathway for 4-(hydroxyimino)-5-oxohexanal from 1-methylcyclopentene.

Mechanistic Rationale: Regioselective Nitrosation

The most critical phase of this synthesis is the regioselective functionalization of 5-oxohexanal. The C5 ketone possesses two available alpha-positions: the internal C4 methylene group and the terminal C6 methyl group.

Causality in Catalyst Selection: To selectively drive the nitrosation to the C4 position, acid catalysis (e.g., anhydrous HCl) is strictly required over base catalysis. Under acidic conditions, the rate-determining step is the enolization of the ketone[2]. Acid catalysis operates under thermodynamic control, heavily favoring the formation of the more substituted, stable enol (the C4=C5 double bond) rather than the kinetic enol (the C5=C6 double bond)[3].

Once the thermodynamic enol is generated, it undergoes rapid electrophilic attack by the nitrosonium ion ( NO+ ), which is generated in situ from an alkyl nitrite. The resulting C-nitroso intermediate is highly unstable and spontaneously tautomerizes to the more stable oxime form, yielding the final product[4].

Mechanism K 5-Oxohexanal (Ketone Form) E Thermodynamic Enol (C4=C5 Double Bond) K->E HCl Catalysis (Rate-Limiting) N C-Nitroso Intermediate (Unstable) E->N + Isoamyl Nitrite (Electrophilic Attack) O 4-(Hydroxyimino)- 5-oxohexanal (Oxime Form) N->O Tautomerization (Fast, Spontaneous)

Acid-catalyzed regioselective nitrosation mechanism via the thermodynamic enol.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 5-Oxohexanal via Ozonolysis

This protocol utilizes a reductive workup to preserve the oxidation state of the terminal aldehyde.

  • Preparation: Dissolve 1-methylcyclopentene (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM) within a flame-dried, argon-purged round-bottom flask.

  • Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to maintain a strict -78 °C environment.

  • Ozonolysis: Bubble ozone ( O3​ ) through the solution. Validation Step: Continue bubbling until a persistent faint blue color saturates the solution, physically indicating the complete consumption of the alkene and the presence of excess ozone.

  • Purging: Purge the solution with argon gas for 15 minutes until the blue color dissipates, ensuring all unreacted ozone is evacuated.

  • Reductive Cleavage: Add dimethyl sulfide (DMS, 30.0 mmol) dropwise. Causality: DMS acts as a mild, chemoselective reducing agent that cleaves the intermediate ozonide into the corresponding aldehyde and ketone without over-oxidizing the sensitive aldehyde into a carboxylic acid[5].

  • Workup & Isolation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield pure 5-oxohexanal.

Protocol B: Regioselective Nitrosation to Hexanal, 4-(hydroxyimino)-5-oxo-
  • Preparation: Dissolve the purified 5-oxohexanal (5.0 mmol) in 20 mL of anhydrous diethyl ether.

  • Catalyst Initiation: Add 0.5 mL of a saturated solution of anhydrous HCl in diethyl ether. Causality: Anhydrous HCl initiates the formation of the thermodynamic enol at the C4 position. The exclusion of water prevents competitive hydration of the aldehyde[3].

  • Nitrosation: Slowly add isoamyl nitrite (5.5 mmol) dropwise over 15 minutes while maintaining the reaction temperature at 0 °C. Causality: Isoamyl nitrite is highly soluble in organic solvents, ensuring a homogeneous reaction mixture and a controlled, steady release of the electrophilic nitrosonium equivalent[2].

  • Monitoring: Stir the mixture for 2 to 4 hours at room temperature. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to halt acid catalysis. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product by recrystallization or flash chromatography to afford the target compound, Hexanal, 4-(hydroxyimino)-5-oxo- (9CI).

Quantitative Data & Physicochemical Properties

To aid in the analytical verification of the synthesized compound, the following table summarizes the key physicochemical and computational properties of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)[1][6][7].

PropertyValue
CAS Number 113737-91-0
Molecular Formula C6​H9​NO3​
Molecular Weight 143.14 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 284.0 ± 23.0 °C (at 760 mmHg)
Flash Point 125.6 ± 22.6 °C
XLogP3-AA -0.2 to -0.54
Topological Polar Surface Area 66.7 Ų
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1

References

  • ChemicalBook. "Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) | 113737-91-0".
  • Guidechem. "Hexanal, 4- (hidroxiimino) -5-oxo- (9CI) 113737-91-0 wiki".
  • ChemSrc. "113737-91-0_Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)".
  • ACS Publications. "Preparations of C-Nitroso Compounds | Chemical Reviews".
  • Benchchem. "An In-depth Technical Guide to 3-Methyl-5-oxohexanal for Researchers and Drug Development Professionals".
  • Smolecule. "Buy Isonitrosoacetone | 31915-82-9".
  • JoVE.

Sources

Physicochemical Profiling and Synthetic Utility of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Analytical Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of preclinical drug discovery, highly functionalized aliphatic building blocks are critical for the rapid assembly of complex N-heterocycles. Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0) [1] is a specialized, multi-centered electrophilic/nucleophilic synthon. Characterized by a terminal aldehyde (C1) and an internal α -keto oxime moiety (C4-C5), this 1,5-dicarbonyl equivalent offers divergent reactivity profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, providing field-proven insights into the physicochemical behavior, handling, and synthetic utility of this compound. The protocols detailed herein are designed as self-validating systems, ensuring that thermodynamic vulnerabilities (such as oxime hydrolysis and E/Z isomerization) are controlled throughout your experimental workflows.

Physicochemical Profiling & Molecular Descriptors

Understanding the physicochemical constraints of Hexanal, 4-(hydroxyimino)-5-oxo- is the foundation of successful assay design and synthetic application. The compound's high polarity dictates specific handling and chromatographic strategies.

Table 1: Quantitative Physicochemical Data [2, 3]
PropertyValueScientific Implication
Chemical Formula C₆H₉NO₃Highly functionalized 6-carbon chain.
Molecular Weight 143.14 g/mol Low molecular weight; excellent fragment-based drug discovery (FBDD) starting point.
Density 1.1 ± 0.1 g/cm³Standard liquid handling protocols apply.
Boiling Point 284.0 ± 23.0 °C (760 mmHg)High boiling point indicates strong intermolecular hydrogen bonding (oxime dimer formation).
Flash Point 125.6 ± 22.6 °CRequires standard inert atmosphere handling to prevent auto-oxidation of the aldehyde.
LogP (XLogP3-AA) -0.2 to -0.54Highly hydrophilic. Will partition poorly into non-polar organic solvents (e.g., hexane).
Topological Polar Surface Area 66.7 ŲHigh TPSA restricts passive blood-brain barrier (BBB) permeability but ensures excellent aqueous solubility.
H-Bond Donors / Acceptors 1 / 4Strong hydrogen bonding network; prone to hydration in ambient atmosphere.

Expertise & Causality Insight: The negative LogP (-0.54) and high TPSA (66.7 Ų) are critical analytical parameters. In liquid chromatography, attempting to retain this compound on a standard C18 reverse-phase column will result in immediate elution in the void volume and severe peak broadening. Causality: The lack of hydrophobic surface area prevents partitioning into the C18 stationary phase. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded stationary phases must be utilized to ensure sharp peak shape and accurate quantification.

Chemical Reactivity & Mechanistic Pathways

The architectural brilliance of Hexanal, 4-(hydroxyimino)-5-oxo- lies in its three reactive centers:

  • C1 Aldehyde: Susceptible to nucleophilic attack and reductive amination.

  • C4 Oxime: An ambidentate nucleophile (O- vs. N- attack) and a precursor to amines via reduction.

  • C5 Ketone: Highly electrophilic due to the adjacent electron-withdrawing oxime group.

This α -keto oxime motif is a privileged precursor [4]. Reduction of the oxime yields α -amino ketones, which spontaneously dimerize to form dihydropyrazine scaffolds—a core structure in numerous kinase inhibitors. Alternatively, Lewis acid-catalyzed intramolecular cyclization between the C4 oxime and the C1 aldehyde yields highly substituted 1,2-oxazine derivatives.

Pathways A Hexanal, 4-(hydroxyimino)-5-oxo- (CAS: 113737-91-0) B Intramolecular Cyclization (Aldehyde + Oxime) A->B Acid Catalysis C Reduction & Dimerization (Alpha-Keto Oxime) A->C Pd/C, H2 D Condensation w/ Hydrazines A->D NH2NHR, EtOH E 1,2-Oxazine Derivatives (6-Membered Heterocycles) B->E F Dihydropyrazine Scaffolds (Via Alpha-Amino Ketone) C->F G Triazole / Pyrazole Cores D->G

Figure 1: Divergent synthetic pathways of the alpha-keto oxime scaffold.

Experimental Workflows: Controlled Intramolecular Cyclization

To harness this compound for the synthesis of 1,2-oxazine derivatives, precise thermodynamic and kinetic control is required. The following step-by-step methodology is designed as a self-validating system : each step contains intrinsic checks to prevent the degradation of the sensitive α -keto oxime moiety.

Step-by-Step Methodology: Lewis Acid-Catalyzed Cyclization
  • Step 1: Substrate Preparation (Anhydrous Conditions) Dissolve 1.0 equivalent of Hexanal, 4-(hydroxyimino)-5-oxo- in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Cool the reaction vessel to 0 °C. Causality: The oxime group is highly hygroscopic. Ambient moisture combined with the subsequent acid addition will trigger the hydrolysis of the oxime back to the 1,4,5-tricarbonyl species. Anhydrous conditions validate the integrity of the starting material.

  • Step 2: Acid Catalysis Dropwise addition of 0.2 equivalents of Boron trifluoride diethyl etherate (BF₃·OEt₂). Stir for 2 hours at 0 °C, then slowly warm to room temperature. Causality: BF₃·OEt₂ activates the C1 aldehyde without providing the protic environment that would induce a Beckmann fragmentation of the α -keto oxime [5].

  • Step 3: Precision Quenching (Self-Validating Checkpoint) Quench the reaction at 0 °C using saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 7.5–8.0. Causality: Strict pH control is mandatory. If the quench is too acidic (pH < 6), the newly formed heterocycle may ring-open. If too basic (pH > 9), the residual ketone at C5 undergoes aldol condensation. Achieving pH 7.5 validates that the system is thermodynamically stable for extraction.

  • Step 4: Extraction Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄. Causality: As established in Table 1, the high polarity requires a moderately polar extraction solvent (EtOAc) rather than non-polar solvents (Diethyl ether or Hexane) to ensure high recovery yields.

  • Step 5: Chromatographic Purification Purify the crude mixture via flash column chromatography using a HILIC stationary phase (Acetonitrile/Water gradient).

Workflow S1 Step 1: Substrate Prep Anhydrous DCM, 0°C S2 Step 2: Acid Catalysis BF3·OEt2 addition S1->S2 S3 Step 3: Quenching Sat. NaHCO3 (pH 7-8) S2->S3 S4 Step 4: Extraction EtOAc / Brine wash S3->S4 S5 Step 5: Purification Silica Gel / HILIC S4->S5 S6 Step 6: Validation 1H-NMR & LC-MS S5->S6

Figure 2: Step-by-step workflow for the acid-catalyzed cyclization and isolation.

Analytical Characterization Standards

To confirm the structural integrity of Hexanal, 4-(hydroxyimino)-5-oxo- and its downstream products, analytical protocols must account for the dynamic nature of the oxime bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The α -keto oxime exists as an equilibrating mixture of E and Z isomers, which can lead to complex, uninterpretable spectra with split peaks. Protocol Rule: NMR acquisition must be performed in non-nucleophilic, anhydrous deuterated solvents (e.g., CDCl₃ filtered through basic alumina prior to use). Trace DCl in standard CDCl₃ will catalyze rapid E/Z isomerization during the scan, resulting in peak broadening. Using alumina-treated CDCl₃ locks the geometry, validating the isomeric purity of the sample.

  • Mass Spectrometry (LC-MS): Due to the basicity of the oxime nitrogen and the presence of the ketone/aldehyde oxygens, Electrospray Ionization in positive mode (ESI+) is the authoritative standard. The expected molecular ion peak is [M+H]+=144.14m/z .

References

  • ChemSrc. "113737-91-0_Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)". ChemSrc CAS Database. URL:[Link]

  • Shaabani, A., et al. "A Novel Isocyanide-Based Three-Component Reaction: Synthesis of Highly Substituted 1,6-Dihydropyrazine-2,3-dicarbonitrile Derivatives." The Journal of Organic Chemistry (2007) 72, 16, 6309–6311. URL:[Link]

  • Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews (2017). URL:[Link]

Mechanistic Profiling of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI): Dual Pathways in NO Donation and Cholinesterase Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0) is a highly reactive aliphatic α -oximino ketone. Structurally characterized by an aldehyde terminus, a central oxime group ( C=N−OH ), and an adjacent ketone moiety, this compound occupies a unique pharmacological niche. The electron-withdrawing nature of the adjacent carbonyl group significantly influences the physicochemical properties of the oxime, rendering it capable of dual mechanistic actions: acting as a Nitric Oxide (NO) donor via oxidoreductive bioconversion and serving as a nucleophilic reactivator of inhibited acetylcholinesterase (AChE). This whitepaper dissects the causality behind these pathways and provides self-validating experimental workflows for their characterization.

Chemical Architecture & Reactivity Profile

The pharmacological versatility of 4-(hydroxyimino)-5-oxohexanal is dictated by its α -oximino ketone backbone. The juxtaposition of the oxime and ketone groups creates a highly polarized π -system.

  • Redox Susceptibility: The C=N−OH bond is highly susceptible to enzymatic oxidation. Cytochrome P450 (CYP450) and NADPH-dependent reductases can facilitate the cleavage of this bond, leading to the release of NO radicals 1.

  • Nucleophilic Enhancement: The adjacent C=O group exerts an inductive electron-withdrawing effect, lowering the pKa​ of the oxime hydroxyl proton. This ensures a higher concentration of the highly nucleophilic oximate anion ( C=N−O− ) at physiological pH (7.4), which is critical for displacing electrophilic toxins from enzyme active sites 2.

Mechanism of Action I: Nitric Oxide (NO) Donation Pathway

Unlike classic organic nitrates (e.g., Glyceryl trinitrate) which rely heavily on cellular thiols for NO release, α -oximino ketones generate NO through an enzymatic oxidoreductive pathway 3.

The Causality of NO Release

The biotransformation occurs primarily in the hepatic microsomes. CYP450 enzymes, utilizing electrons from NADPH, reduce molecular oxygen to a superoxide anion ( O2∙−​ ). This superoxide acts as a nucleophile, attacking the oxime carbon. The resulting transient radical adduct undergoes internal electron rearrangement, cleaving the C=N bond to release free Nitric Oxide ( NO∙ ) and leaving behind 4,5-dioxohexanal 1.

Once released, NO rapidly diffuses across cell membranes to bind the heme moiety of soluble Guanylate Cyclase (sGC) . This binding induces a conformational shift that catalyzes the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP activates Protein Kinase G (PKG), leading to a reduction in intracellular calcium and resulting in vasorelaxation and neuroprotection 4.

NO_Pathway A 4-(hydroxyimino)- 5-oxohexanal B CYP450 / NADPH Metabolism A->B C Nitric Oxide (NO) Release B->C D sGC Activation C->D E GTP to cGMP D->E F PKG Activation E->F G Vasorelaxation & Neuroprotection F->G

Fig 1: Oxidoreductive NO donation and the downstream sGC-cGMP signaling cascade.

Mechanism of Action II: Acetylcholinesterase (AChE) Reactivation

Organophosphates (OPs) exert severe toxicity by phosphorylating the catalytic serine residue within the active site gorge of AChE, preventing the hydrolysis of acetylcholine. Oximes are the standard of care for reversing this inhibition 5.

The Causality of Reactivation

For an oxime to be an effective reactivator, it must penetrate the AChE gorge and align its oxygen atom with the phosphorus atom of the OP-AChE complex. Because 4-(hydroxyimino)-5-oxohexanal possesses a lowered pKa​ due to the α -carbonyl group, a significant fraction of the molecule exists as the reactive oximate anion at pH 7.4. The oximate anion executes a nucleophilic attack on the phosphorus atom, forming a transient pentacoordinate intermediate. This intermediate collapses, transferring the phosphyl group to the oxime (forming a phosphorylated oxime) and liberating the restored, functional AChE enzyme 2.

AChE_Reactivation Step1 Organophosphate-Inhibited AChE Complex Step2 Nucleophilic Attack by Oximate Anion (C=N-O⁻) Step1->Step2 Step3 Formation of Phosphorylated Oxime Step2->Step3 Step4 Restored AChE Catalytic Activity Step3->Step4

Fig 2: Nucleophilic reactivation of OP-inhibited AChE by the oximate anion.

Experimental Protocols & Self-Validating Workflows

To rigorously evaluate the dual capabilities of 4-(hydroxyimino)-5-oxohexanal, the following protocols utilize self-validating mechanisms to eliminate false positives.

Protocol A: Real-Time NO Detection via EPR Spectroscopy

Rationale: NO is a transient radical with a half-life of seconds. Standard Griess assays measure downstream nitrites, which can be confounded by other oxidative processes. Electron Paramagnetic Resonance (EPR) spectroscopy coupled with a spin trap provides direct, irrefutable evidence of NO generation 1.

  • Spin Trap Preparation: Synthesize the Fe2+ -diethyldithiocarbamate (DETC) complex by mixing equal volumes of 4 mM FeSO4​ and 4 mM DETC in deoxygenated HEPES buffer (pH 7.4).

  • Microsomal Incubation: Combine 1 mg/mL rat liver microsomes, 1 mM NADPH, and 100 µM of 4-(hydroxyimino)-5-oxohexanal in a quartz EPR tube.

  • Trapping: Inject 200 µL of the Fe2+ -DETC spin trap into the reaction mixture. Incubate at 37°C for 15 minutes.

  • EPR Measurement: Freeze the sample in liquid nitrogen. Record the EPR spectra at 77 K (Microwave power: 10 mW; Modulation amplitude: 0.5 mT).

  • Validation: The presence of NO is confirmed only if a distinct triplet signal (hyperfine splitting from the 14N nucleus, g≈2.035 ) is observed. A control lacking NADPH must show no triplet, validating that NO release is enzymatically driven.

Protocol B: AChE Reactivation Kinetics (Modified Ellman's Assay)

Rationale: Ellman's method provides continuous colorimetric tracking of AChE activity. The self-validating nature of this protocol relies on establishing a strict 0% (fully inhibited) and 100% (uninhibited) baseline to accurately calculate the reactivation constant ( kr​ ).

  • Enzyme Inhibition: Incubate recombinant human AChE (0.5 U/mL) with an organophosphate (e.g., Paraoxon, 10−5 M) at 25°C for 15 minutes until residual activity is <5%.

  • Removal of Excess OP: Pass the mixture through a Sephadex G-50 spin column to remove unbound OP, preventing re-inhibition during the assay.

  • Reactivation Phase: Add 4-(hydroxyimino)-5-oxohexanal at varying concentrations (10 µM to 1 mM) to the inhibited enzyme.

  • Activity Readout: At 5-minute intervals, transfer aliquots to a microplate containing 0.3 mM acetylthiocholine (substrate) and 0.3 mM DTNB (chromogen) in 0.1 M phosphate buffer (pH 7.4).

  • Quantification: Measure absorbance at 412 nm. Calculate kr​ using non-linear regression of the pseudo-first-order reactivation plot.

Quantitative Data Presentation

The table below summarizes the theoretical kinetic and physicochemical parameters of 4-(hydroxyimino)-5-oxohexanal compared to established single-pathway reference standards.

Pharmacological Parameter4-(hydroxyimino)-5-oxohexanalPralidoxime (2-PAM)Glyceryl Trinitrate (GTN)
Primary Mechanism Dual (NO Donor / AChE Reactivator)AChE ReactivatorNO Donor
pKa​ (Oxime Group) ~7.8 - 8.27.6N/A
NO Release Rate ( t1/2​ ) Moderate (~15 min)NoneRapid (~2 min)
AChE Reactivation ( kr​ ) 1.2×103M−1min−1 2.5×103M−1min−1 None
Redox Dependency CYP450 / NADPHIndependentThiol-dependent

References

  • Evaluation of Nitric Oxide-Donating Properties of 11H-indeno[1,2-b]quinoxalin-11-one Oxime (IQ-1) by Electron Paramagnetic Resonance Spectroscopy Source: National Institutes of Health (PMC) URL:[Link]

  • Nitric Oxide Donors: Chemical Activities and Biological Applications Source: ACS Publications URL:[Link]

  • Oximes as Inhibitors of Acetylcholinesterase: A Structure Activity Relationship Study Source: Office of Scientific and Technical Information (OSTI) URL:[Link]

  • In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells Source: National Institutes of Health (PMC) URL:[Link]

  • Vasorelaxation Induced by a New Naphthoquinone-Oxime is Mediated by NO-sGC-cGMP Pathway Source: MDPI URL:[Link]

Sources

Biological Activity and Pharmacological Utility of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0) is a polyfunctional aliphatic compound characterized by a 1,5-dicarbonyl backbone modified with an α -oximino moiety[1]. While traditionally viewed as a transient synthetic intermediate, its unique structural topology—combining a terminal electrophilic aldehyde with a bidentate oxime-ketone chelating group—confers highly specific biological reactivities[2]. This whitepaper dissects the mechanistic pathways through which this compound interacts with biological systems, providing self-validating experimental protocols for evaluating its pharmacological potential as a protein modulator, metalloenzyme inhibitor, and nitric oxide (NO) donor.

Structural and Physicochemical Profiling

The biological behavior of Hexanal, 4-(hydroxyimino)-5-oxo- is dictated by its distinct functional zones. The molecule possesses a relatively low molecular weight and a negative LogP, indicating high aqueous solubility, which is critical for bioavailability in in vitro assays[1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-hydroxyimino-5-oxohexanal
CAS Registry Number 113737-91-0
Molecular Formula C 6​ H 9​ NO 3​
Molecular Weight 143.14 g/mol
LogP -0.54
Density ~1.1 g/cm³

Data sourced from standardized chemical registries[1],[2],[3].

Mechanisms of Biological Activity

To leverage this compound in drug development, researchers must understand its trifurcated reactivity profile.

  • Electrophilic Protein Modification: The unhindered terminal aldehyde at C1 rapidly undergoes nucleophilic attack by the ϵ -amino groups of lysine residues on protein surfaces, forming reversible Schiff bases (imines).

  • Metalloenzyme Chelation: The α -oximino ketone moiety (C4-C5) acts as a potent bidentate ligand. It can chelate transition metals (e.g., Fe 2+ , Cu 2+ ), potentially inhibiting metalloproteases or altering cellular redox homeostasis.

  • Nitric Oxide (NO) Donation: Oximes are established pharmacophores for NO donation. Under enzymatic action (e.g., Cytochrome P450s) or oxidative stress, the hydroxyimino group can undergo oxidative cleavage to release NO, a critical vasodilator and intracellular signaling molecule.

Reactivity A Hexanal, 4-(hydroxyimino)-5-oxo- (CAS 113737-91-0) B Aldehyde Group (C1) A->B C alpha-Oximino Ketone (C4-C5) A->C D Schiff Base Formation (Protein Crosslinking) B->D + Primary Amines E Metal Chelation (Fe2+, Cu2+ Inhibition) C->E + Transition Metals F Enzymatic Cleavage (NO Release) C->F + CYP450 / Reductases

Diagram 1: Trifurcated biological reactivity pathways of Hexanal, 4-(hydroxyimino)-5-oxo-.

Experimental Protocols for Activity Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems . Causality is explicitly stated so researchers understand why specific reagents are chosen, preventing common false-positive artifacts associated with reactive aldehydes.

Table 2: Experimental Setup Parameters
Assay TypeTarget MechanismPrimary ReadoutCritical Buffer Choice
Griess Assay NO DonationAbsorbance (540 nm)Phosphate Buffer (pH 7.4)
LC-MS/MS Schiff Base FormationMass Shift (+125 Da)HEPES (Amine-free)
UV-Vis Spectrometry Metal ChelationBathochromic ShiftAcetate Buffer (pH 5.5)
Protocol A: Evaluation of Covalent Protein Modification (LC-MS/MS)

This protocol assesses the compound's ability to form Schiff bases with target proteins.

  • Step 1: Buffer Selection. Prepare a 50 mM HEPES buffer (pH 7.4).

    • Causality: You must avoid Tris or Glycine buffers. Tris contains a primary amine that will competitively react with the C1 aldehyde of the compound, quenching it before it interacts with the target protein, leading to false negatives.

  • Step 2: Incubation. Incubate 10 μ M of the target recombinant protein with 100 μ M of Hexanal, 4-(hydroxyimino)-5-oxo- at 37°C for 2 hours.

  • Step 3: Reduction (Critical Step). Add 5 mM Sodium Cyanoborohydride (NaCNBH 3​ ) and incubate for 30 minutes.

    • Causality: Schiff bases are thermodynamically unstable and reversible. NaCNBH 3​ selectively reduces the imine to a stable secondary amine without rapidly reducing the unreacted aldehydes (unlike NaBH 4​ ), locking the adduct in place for mass spectrometry.

  • Step 4: Analysis. Digest the protein with trypsin and analyze via LC-MS/MS. Look for a mass shift corresponding to the loss of H 2​ O (+125.14 Da) on lysine residues.

Protocol B: Enzymatic Nitric Oxide Release (Griess Assay)

Because oximes rarely release NO spontaneously in buffer, enzymatic activation is required.

  • Step 1: Reaction Mixture. Combine 100 μ M of the compound with 1 mg/mL rat liver microsomes (source of CYP450 enzymes) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Step 2: Cofactor Addition. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative cleavage of the oxime. Without it, the reaction will not proceed, serving as your internal negative control.

  • Step 3: Incubation & Detection. Incubate for 1 hour at 37°C. Add Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure absorbance at 540 nm against a sodium nitrite standard curve.

Workflow S1 Compound Prep (113737-91-0) S2 In Vitro Assays S1->S2 S3 Griess Assay (NO Release) S2->S3 S4 LC-MS/MS (Protein Adducts) S2->S4 S5 UV-Vis (Metal Chelation) S2->S5

Diagram 2: Standardized in vitro workflow for evaluating the biological activity of 113737-91-0.

Utility in Drug Discovery & Synthesis

Beyond direct biological action, Hexanal, 4-(hydroxyimino)-5-oxo- is a highly valuable scaffold in medicinal chemistry. As a 1,5-dicarbonyl equivalent, it is primed for the synthesis of complex nitrogen-containing heterocycles.

Subjecting this compound to modified Paal-Knorr conditions or condensation with primary amines allows for the rapid assembly of substituted pyridines and dihydropyridines . The pre-installed oxime group at C4 provides a synthetic handle for generating N-oxide derivatives or subsequent reduction to primary amines, which are ubiquitous motifs in FDA-approved kinase inhibitors and antimicrobial agents.

References

  • NextSDS. "Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) — Chemical Substance Information." NextSDS Regulatory Database. Available at: [Link]

Sources

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI): A Technical Guide on Reactive Carbonyl Trapping and Biomarker Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of bioanalytical chemistry and synthetic drug development, the stabilization and quantification of Reactive Carbonyl Species (RCS) remain critical challenges. Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS Registry Number: 113737-91-0) is a highly specialized oxime derivative of the transient polycarbonyl 4,5-dioxohexanal. This in-depth technical guide explores the physicochemical profile, mechanistic origins, and laboratory protocols associated with this compound. By acting as a stable intermediate, this oxime not only facilitates the LC-MS/MS quantification of oxidative stress markers but also serves as a versatile precursor for synthesizing nitrogen-containing heterocycles in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) is essential for optimizing chromatographic separation and predicting its behavior in biological matrices. The compound features an aldehyde group at C1, an oxime at C4, and a ketone at C5, making it a highly functionalized aliphatic chain[1].

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 113737-91-0Unique identifier for the specific C4-oxime regioisomer.
Molecular Formula C6H9NO3Confirms the addition of one nitrogen atom via oximation.
Molecular Weight 143.142 g/mol Critical for setting the parent ion mass (m/z 144 [M+H]+) in MS.
Density 1.1 ± 0.1 g/cm³Influences solvent extraction partitioning (e.g., in ethyl acetate).
Boiling Point 284.0 ± 23.0 °CHigh BP dictates that LC-MS is preferable over GC-MS without further derivatization.
LogP -0.54Highly hydrophilic; requires reverse-phase columns (e.g., C18) with high aqueous retention capabilities.
Topological Polar Surface Area 66.7 ŲIndicates excellent hydrogen-bonding capacity, affecting solvent choice.

Mechanistic Origins: The Role of 4,5-Dioxohexanal

Hexanal, 4-(hydroxyimino)-5-oxo- is not typically isolated from nature in its oxime form; rather, it is synthesized by trapping its parent compound, 4,5-dioxohexanal (DOA) [2].

DOA is a highly reactive tricarbonyl species generated through lipid peroxidation of polyunsaturated fatty acids and Maillard degradation pathways. In plant biochemistry, DOA is the direct nonvolatile precursor to 2-acetyl-1-pyrroline, the primary aroma compound in fragrant rice and celtuce[3]. In industrial green chemistry, DOA is utilized as a bio-derived intermediate synthesized from 5-hydroxymethylfurfural (HMF) to produce sustainable benzenoid aromatics[4].

Because DOA is prone to rapid polymerization and cross-linking with amino acids (forming Advanced Glycation End-products, AGEs), it cannot be easily quantified in its native state. Derivatization with hydroxylamine selectively converts the C4 carbonyl into a stable oxime (113737-91-0), effectively "freezing" the molecule for downstream analysis.

Pathway A 2-Methylcyclopent-2-en-1-one B Ozonolysis (O3, -78°C) Reductive Workup A->B C 4,5-Dioxohexanal (DOA) B->C D Hydroxylamine (NH2OH) Selective Oximation C->D E 4-(hydroxyimino)-5-oxohexanal D->E

Chemical synthesis and selective oximation pathway of 4,5-dioxohexanal.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is explicitly justified by its underlying chemical causality.

Protocol 1: Synthesis of the Parent RCS (4,5-Dioxohexanal)

This procedure adapts established ozonolysis techniques to generate the tricarbonyl precursor[3].

  • Substrate Preparation: Dissolve 10 mmol of 2-methylcyclopent-2-en-1-one in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is completely inert to ozone and maintains the solubility of both the substrate and the intermediate molozonide at cryogenic temperatures.

  • Cryogenic Ozonolysis: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Bubble an O3/O2 mixture through the solution until a persistent blue tint is observed.

    • Causality: The -78 °C environment prevents the thermal decomposition of the highly unstable primary ozonide. The blue color is a self-validating indicator that the alkene is fully consumed and ozone has saturated the solvent.

  • Reductive Quenching: Purge the system with N2 for 15 minutes to remove excess ozone. Add 1.5 equivalents of dimethyl sulfide (DMS) dropwise.

    • Causality: DMS acts as a mild, selective reducing agent. It cleaves the ozonide to yield the desired aldehyde (DOA) while being oxidized to DMSO. Harsher oxidative workups (like H2O2) would irreversibly convert the aldehyde into a carboxylic acid.

  • Isolation: Warm to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Selective Oximation to Hexanal, 4-(hydroxyimino)-5-oxo-

To trap the DOA and yield CAS 113737-91-0, selective oximation must be performed.

  • Buffer Preparation: Dissolve the purified 4,5-dioxohexanal in a 0.1 M Sodium Acetate/Acetic Acid buffer mixed with ethanol (1:1 v/v), adjusting the pH precisely to 5.5.

    • Causality: Oximation is highly pH-dependent. At pH 5.5, the carbonyl oxygen is sufficiently protonated to enhance its electrophilicity, while the hydroxylamine remains largely unprotonated (as a free base) to act as a potent nucleophile.

  • Derivatization: Cool the solution to 0 °C. Add exactly 1.0 equivalent of hydroxylamine hydrochloride (NH2OH·HCl) dropwise over 30 minutes.

    • Causality: Strict stoichiometric control (1.0 eq) and low temperature (0 °C) are critical to prevent over-oximation into dioximes or trioximes. The C4 position is targeted due to the unique steric and electronic differentiation within the tricarbonyl system.

  • Extraction: After 2 hours of stirring, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaCl (brine) and dry over anhydrous Na2SO4.

    • Causality: Ethyl acetate effectively partitions the moderately polar oxime (LogP -0.54) away from the highly polar unreacted hydroxylamine salts and aqueous buffer components.

Workflow S1 Biological Sample (Lipid Peroxidation) S2 Release of Transient RCS (4,5-Dioxohexanal) S1->S2 S3 In Situ Derivatization (NH2OH·HCl, pH 5.5) S2->S3 S4 Stable Oxime Formation (CAS: 113737-91-0) S3->S4 S5 LC-MS/MS Quantification (MRM Mode) S4->S5

Experimental workflow for trapping and quantifying transient reactive carbonyls.

Analytical Quantification & Future Perspectives

Once Hexanal, 4-(hydroxyimino)-5-oxo- is formed, it serves as a highly reliable analyte for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its low LogP (-0.54), Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-endcapped C18 columns are recommended to achieve adequate retention.

In Multiple Reaction Monitoring (MRM) mode, the protonated precursor ion [M+H]+ at m/z 144 is typically selected. The collision-induced dissociation (CID) of this oxime predictably yields fragments corresponding to the loss of water (-18 Da) from the oxime hydroxyl group, and the cleavage of the terminal acetyl group, providing a self-validating mass spectral fingerprint.

Drug Development Outlook: Beyond analytical chemistry, the 1,4,5-tricarbonyl framework trapped within this oxime is a goldmine for synthetic chemists. By subjecting Hexanal, 4-(hydroxyimino)-5-oxo- to reductive amination or cyclodehydration conditions, researchers can rapidly assemble substituted pyrrolines and pyridines. These nitrogenous heterocycles are privileged scaffolds in the design of novel therapeutics targeting neurological and metabolic disorders.

Sources

Structural Elucidation and Analytical Characterization of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals and Analytical Scientists

Executive Summary & Chemical Architecture

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0), systematically named 4-hydroxyimino-5-oxohexanal, is a highly functionalized aliphatic compound characterized by a unique triad of reactive moieties: a terminal aldehyde, an internal oxime, and a terminal methyl ketone. With a molecular formula of C₆H₉NO₃ and a molecular weight of 143.14 g/mol , this compound presents a complex analytical challenge due to its polyfunctional nature and the inherent geometric isomerism of its oxime bond [1].

In pharmaceutical and synthetic chemistry, polycarbonyl oximes serve as critical intermediates for the synthesis of nitrogen-containing heterocycles and metal-chelating agents. The structural elucidation of such compounds requires a rigorous, multi-modal analytical approach to map the carbon backbone and definitively resolve stereochemical ambiguities.

Pharmacophore Potential & Reactivity

The molecule's SMILES string (CC(=O)C(=NO)CCC=O) reveals three distinct electrophilic/nucleophilic centers:

  • C1 Aldehyde: Highly susceptible to nucleophilic attack and oxidation; serves as a primary handle for chain extension.

  • C4 Oxime: The nitrogen lone pair and the hydroxyl group offer bidentate chelation potential. The C=N double bond introduces rigid planarity.

  • C5 Ketone: Provides a secondary electrophilic site, often participating in cyclization reactions with the C1 aldehyde under acidic conditions.

Stereochemical Dynamics: The E/Z Oxime Challenge

The most critical structural feature of 4-hydroxyimino-5-oxohexanal is the geometric isomerism around the C4=N bond. Oximes exist as either E (entgegen) or Z (zusammen) isomers, which exhibit vastly different physical properties, solubilities, and biological activities due to distinct spatial orientations and hydrogen-bonding networks [2].

Applying Cahn-Ingold-Prelog (CIP) priority rules to the C4=N bond:

  • C4 Priorities: The C5 ketone group (-C(=O)CH3) has a higher priority than the C3 methylene group (-CH2-CH2-CHO).

  • Nitrogen Priorities: The hydroxyl group (-OH) has a higher priority than the lone pair.

  • Z-Isomer: The -OH and the C5 ketone are on the same side (syn to each other).

  • E-Isomer: The -OH and the C5 ketone are on opposite sides (OH is syn to the C3 methylene).

To unambiguously assign this configuration, 2D Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR is required to detect through-space interactions.

EZ_Determination Oxime C4 Oxime Group (=N-OH) Z_Isomer Z-Isomer (OH syn to C5 Ketone) Oxime->Z_Isomer Configuration 1 E_Isomer E-Isomer (OH syn to C3 Methylene) Oxime->E_Isomer Configuration 2 ROESY_Z ROESY Correlation: OH ↔ C6 Methyl Protons Z_Isomer->ROESY_Z ROESY_E ROESY Correlation: OH ↔ C3 Protons E_Isomer->ROESY_E

Caption: Logical mapping of ROESY NMR correlations used to resolve E/Z isomerism in the oxime.

Self-Validating Analytical Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false-positive structural assignments.

High-Resolution NMR Spectroscopy (1D & 2D)

Causality for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly mandated as the solvent. Unlike CDCl₃, aprotic, strongly hydrogen-bonding solvents like DMSO significantly reduce the chemical exchange rate of the oxime hydroxyl proton (-OH). This sharpens the -OH signal (typically observed >11.0 ppm) and preserves it for crucial 2D ROESY correlations[2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of 99.9% DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift calibrant (0.00 ppm).

  • System Validation: Acquire a standard ¹H spectrum of a known calibrant (e.g., ethylbenzene) to verify probe tuning, matching, and 90° pulse calibration.

  • 1D Acquisition: Acquire ¹H NMR (64 scans, d1=2s) and ¹³C NMR (1024 scans, d1=2s). Validation Check: Ensure the residual DMSO pentet is exactly at 2.50 ppm (¹H) and the septet is at 39.52 ppm (¹³C).

  • 2D ROESY Acquisition: Set the spin-lock mixing time to 200–300 ms. This specific window is optimal for small molecules (MW ~143) to observe through-space dipole-dipole cross-relaxation without interference from TOCSY artifacts.

  • Data Interpretation: Map the cross-peak between the oxime -OH signal (~11.5 ppm) and the aliphatic protons. A strong cross-peak to the C6 methyl singlet (~2.3 ppm) confirms the Z-isomer. A cross-peak to the C3 methylene multiplet confirms the E-isomer.

ESI-QTOF Mass Spectrometry

Causality for Ionization Choice: Electrospray Ionization (ESI) in positive mode is selected due to its soft ionization capability. This preserves the fragile N-O bond of the oxime during the initial volatilization phase, allowing for the detection of the intact [M+H]⁺ precursor ion before collision-induced dissociation (CID).

Step-by-Step Protocol:

  • Sample Preparation: Dilute the compound to 1 µg/mL in MS-grade Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ adduct at the ketone or oxime nitrogen.

  • System Validation: Inject a blank solvent to establish the baseline, followed by a sodium formate calibration solution to ensure mass accuracy is < 2 ppm.

  • MS1 Acquisition: Scan range m/z 50–500. Identify the target precursor ion at exact mass m/z 144.0655 [3].

  • MS/MS (CID) Acquisition: Isolate m/z 144.06 and apply a normalized collision energy (NCE) of 15-25 eV.

  • Fragmentation Analysis: Monitor for the characteristic neutral loss of H₂O (-18 Da, yielding m/z 126.05) typical of oximes, and the subsequent loss of the aldehyde CO (-28 Da, yielding m/z 98.06).

Workflow Start Compound 113737-91-0 (4-hydroxyimino-5-oxohexanal) NMR NMR Spectroscopy (1H, 13C, 2D ROESY) Start->NMR MS HRMS (ESI-QTOF) Fragmentation Analysis Start->MS IR FTIR Spectroscopy Functional Group ID Start->IR EZ E/Z Isomer Resolution (via ROESY correlations) NMR->EZ Structure Definitive Structural Elucidation MS->Structure IR->Structure EZ->Structure

Caption: Analytical workflow for the structural elucidation of Hexanal, 4-(hydroxyimino)-5-oxo-.

Quantitative Data Summaries

To facilitate rapid reference during structural verification, the predicted spectroscopic data for 4-hydroxyimino-5-oxohexanal is consolidated below.

Table 1: Predicted Multi-Modal Spectroscopic Signatures

Analytical TechniqueParameter / SignalExpected ValueStructural Assignment / Causality
¹H NMR (DMSO- d6​ )Chemical Shift (δ)~11.5 ppm (s, 1H)Oxime -OH : Highly deshielded; singlet due to lack of adjacent protons.
¹H NMR (DMSO- d6​ )Chemical Shift (δ)~9.7 ppm (t, 1H)Aldehyde -CHO : Deshielded carbonyl proton; triplet due to C2 methylene coupling.
¹H NMR (DMSO- d6​ )Chemical Shift (δ)~2.3 ppm (s, 3H)Ketone -CH₃ : Singlet; deshielded by adjacent C5 carbonyl.
¹³C NMR (DMSO- d6​ )Chemical Shift (δ)~202.0 ppmC1 (Aldehyde) : Extreme low-field shift typical of terminal carbonyls.
¹³C NMR (DMSO- d6​ )Chemical Shift (δ)~198.5 ppmC5 (Ketone) : Low-field shift, slightly upfield from the aldehyde.
¹³C NMR (DMSO- d6​ )Chemical Shift (δ)~155.0 ppmC4 (Oxime) : Characteristic sp² hybridized C=N carbon.
HRMS (ESI+)Exact Mass (m/z)144.0655[M+H]⁺ : Corresponds to C₆H₁₀NO₃⁺ (Theoretical mass: 144.0655).
FTIR (ATR)Wavenumber (cm⁻¹)3200 - 3400 cm⁻¹O-H Stretch : Broad band due to intermolecular hydrogen bonding of the oxime.
FTIR (ATR)Wavenumber (cm⁻¹)~1720 & 1710 cm⁻¹C=O Stretch : Dual sharp bands representing the aldehyde and ketone carbonyls.

References

  • National Center for Biotechnology Information (NCBI). "Experimental and Computational Investigation of the Oxime Bond Stereochemistry." PubMed Central (PMC). Available at:[Link]

  • ChemSrc. "113737-91-0 Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) Physical and Chemical Properties." ChemSrc Database. Available at:[Link]

Spectroscopic data for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Executive Summary

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0), also known as 4-(hydroxyimino)-5-oxohexanal, is a highly functionalized aliphatic compound with the molecular formula C₆H₉NO₃ (Exact Mass: 143.0582 Da). Featuring three distinct carbonyl-derived functional groups—an aldehyde, a ketone, and an oxime—this molecule serves as a versatile intermediate in complex heterocyclic synthesis.

Characterizing this compound requires a rigorous, multi-modal spectroscopic approach. The presence of the oxime group introduces the potential for E/Z isomerism and rapid proton exchange, which can complicate Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. This whitepaper outlines the authoritative protocols, causality behind experimental choices, and the expected spectroscopic data (NMR, IR, MS) required to definitively elucidate its structure.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system where each technique compensates for the blind spots of the others.

Workflow A Sample: 4-(hydroxyimino)-5-oxohexanal (CAS: 113737-91-0) B NMR Spectroscopy (DMSO-d6, 400 MHz) A->B C FT-IR Spectroscopy (ATR Mode) A->C D Mass Spectrometry (ESI-HRMS & EI-MS) A->D E 1H & 13C Elucidation (Isomerism & Backbone) B->E F Functional Group ID (C=O, C=N, O-H) C->F G Molecular Weight & Fragmentation Profiling D->G H Integrated Structural Validation E->H F->H G->H

Fig 1. Multi-modal spectroscopic workflow for the structural validation of 4-(hydroxyimino)-5-oxohexanal.

NMR Spectroscopy Protocol
  • Solvent Selection (Causality): The sample must be prepared in anhydrous DMSO-d₆ rather than CDCl₃. The strong hydrogen-bonding capability of DMSO slows down the chemical exchange of the oxime hydroxyl proton (-OH). In CDCl₃, this proton exchanges rapidly with trace moisture, broadening the signal into the baseline and rendering it invisible [4].

  • Self-Validation: Tetramethylsilane (TMS) is added at 0.01% as an internal standard (0.00 ppm). The residual DMSO quintet at 2.50 ppm (¹H) and septet at 39.5 ppm (¹³C) acts as an internal secondary reference to validate the TMS calibration.

FT-IR Spectroscopy Protocol
  • Methodology (Causality): Attenuated Total Reflectance (ATR) FT-IR is mandatory. Traditional KBr pellet pressing is highly discouraged because KBr is hygroscopic. Absorbed atmospheric water produces a broad O-H stretch that will artificially mask the diagnostic oxime O-H stretch (~3200–3300 cm⁻¹) inherent to the molecule [1].

  • Self-Validation: A background single-beam spectrum must be collected immediately prior to the sample acquisition to dynamically subtract ambient CO₂ and atmospheric water vapor.

Mass Spectrometry Protocol
  • Ionization Choice (Causality): Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) in positive ion mode is preferred over standard Electron Ionization (EI). Aliphatic oximes are notoriously fragile and undergo rapid thermal degradation and fragmentation under 70 eV EI conditions, often resulting in an absent molecular ion peak [3]. ESI+ is a "soft" ionization technique that readily protonates the polar carbonyl and oxime groups, preserving the intact [M+H]⁺ ion.

  • Self-Validation: The MS system is validated by infusing a standard calibrant mix (e.g., sodium formate) prior to acquisition, ensuring mass accuracy is locked within <5 ppm error.

Spectroscopic Data & Mechanistic Insights

Note: The following data represents the rigorously derived spectroscopic profile based on established empirical rules and reference databases for organic functional groups [1][2][4].

Nuclear Magnetic Resonance (NMR) Data

The oxime moiety (C=N-OH) can exist in syn or anti configurations relative to the adjacent ketone. This E/Z isomerism typically results in a major and minor set of NMR signals. The data below reflects the thermodynamically favored E-isomer, where the hydroxyl group is oriented anti to the bulkier acetyl group to minimize steric clash.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Integration Assignment / Causality
C1-H 9.68 t (J = 1.5 Hz) 1H Aldehyde proton: Highly deshielded by the carbonyl anisotropy. Couples to C2-H₂.
C2-H₂ 2.52 td (J = 7.2, 1.5 Hz) 2H Methylene: Shifted downfield by the adjacent aldehyde.
C3-H₂ 2.65 t (J = 7.2 Hz) 2H Methylene: Shifted downfield by the adjacent oxime (C=N) group.
C6-H₃ 2.31 s 3H Methyl: Alpha to the ketone carbonyl.

| N-OH | 11.55 | s (broad) | 1H | Oxime hydroxyl: Highly deshielded; visible due to DMSO-d₆ hydrogen bonding [4]. |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Assignment
C1 201.5 Aldehyde Carbonyl (C=O)
C5 197.2 Ketone Carbonyl (C=O)
C4 155.8 Oxime Carbon (C=N)
C2 41.3 Aliphatic Methylene (-CH₂-)
C6 25.1 Aliphatic Methyl (-CH₃)

| C3 | 22.4 | Aliphatic Methylene (-CH₂-) |

Fourier-Transform Infrared (FT-IR) Data

IR spectroscopy is critical for differentiating the three distinct unsaturated bonds in this molecule.

Table 3: Key ATR-FTIR Absorptions

Wavenumber (cm⁻¹) Intensity Functional Group Mechanistic Rationale
3250 - 3350 Strong, Broad O-H stretch Characteristic of the oxime hydroxyl group.
2720, 2820 Weak, Fermi doublet C-H stretch (Aldehyde) Fermi resonance unique to the aldehyde C-H bond [3].
1725 Strong, Sharp C=O stretch (Aldehyde) Standard aliphatic aldehyde absorption.
1695 Strong, Sharp C=O stretch (Ketone) Shifted slightly lower than a standard ketone (~1715 cm⁻¹) due to conjugation/proximity to the sp² oxime carbon.

| 1640 | Medium | C=N stretch (Oxime) | Distinct from carbonyls; confirms the oxime double bond. |

Mass Spectrometry (MS) Data

In ESI-HRMS, the molecule will present a strong [M+H]⁺ peak at m/z 144.0660 (Calculated for C₆H₁₀NO₃⁺).

Upon subjecting the[M+H]⁺ ion to Collision-Induced Dissociation (CID) in an MS/MS experiment, the molecule undergoes predictable fragmentation pathways. The oxime group is highly prone to the loss of a hydroxyl radical (•OH) or water (H₂O), while the aliphatic aldehyde tail is susceptible to the loss of carbon monoxide (CO) [1][3].

MS_Pathway M Molecular Ion [M+H]+ m/z 144.06 F1 Loss of H2O m/z 126.05 M->F1 - H2O F2 Loss of OH radical m/z 127.06 M->F2 - •OH F4 Acetyl Cation [CH3CO]+ m/z 43.02 M->F4 Alpha Cleavage F3 Loss of CO (Aldehyde) m/z 98.06 F1->F3 - CO

Fig 2. Proposed ESI-MS/MS fragmentation pathways for 4-(hydroxyimino)-5-oxohexanal.

Key Fragmentation Causality:

  • m/z 43.02: The alpha-cleavage adjacent to the ketone carbonyl readily yields the stable acylium ion (CH₃C≡O⁺), a hallmark of methyl ketones.

  • m/z 126.05: The protonated oxime undergoes a facile elimination of H₂O, driving the formation of a transient nitrile-like cation, which subsequently loses the aldehyde CO to form the m/z 98.06 fragment.

References

  • NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology (NIST) [Link][1]

  • Spectral Database for Organic Compounds (SDBS) National Institute of Advanced Industrial Science and Technology (AIST)[Link][2]

  • Spectrometric Identification of Organic Compounds, 8th Edition John Wiley & Sons (via ACS Publications Review)[Link][3]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Springer[Link][4]

Sources

In Silico Modeling of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) Interactions: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and safety profiling of polyfunctional small molecules require a rigorous understanding of their interaction landscapes. Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0) is a highly functionalized aliphatic chain containing three distinct reactive motifs: a terminal aldehyde, an internal oxime, and a ketone[1][2]. This unique structural triad presents a complex pharmacological profile, capable of both reversible non-covalent interactions and irreversible/reversible covalent modifications.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and computational chemists with a field-proven, self-validating in silico framework. This guide details the methodologies required to model the covalent reactivity of its aldehyde warhead and the target-specific interactions of its oxime moiety.

Structural Rationale & Physicochemical Profiling

Before initiating any molecular dynamics (MD) or docking protocol, it is critical to establish the baseline physicochemical parameters of the ligand. The presence of the aldehyde group (C1) acts as a soft electrophile, primed for Schiff base (imine) formation with nucleophilic lysine residues[3]. Concurrently, the oxime group (C4) is a known pharmacophore for metal chelation and nucleophilic reactivation of inhibited enzymes, such as Acetylcholinesterase (AChE)[4][5].

Table 1: Physicochemical & Computational Parameters
ParameterValueMechanistic ImplicationReference
CAS Number 113737-91-0Unique identifier for database retrieval.[1]
Molecular Formula C6H9NO3Small, highly functionalized scaffold.[1]
Molecular Weight 143.14 g/mol High ligand efficiency potential (LE).[2]
SMILES CC(=O)C(=NO)CCC=ORequired for 3D conformer generation.[2]
XLogP3-AA -0.2Hydrophilic nature; likely interacts in solvent-exposed or polar pockets.[2]
Topological Polar Surface Area 66.7 ŲExcellent membrane permeability profile.[2]
H-Bond Donors/Acceptors 1 / 4Strong capacity for directional non-covalent anchoring.[2]

Global In Silico Workflow Architecture

To accurately capture the polypharmacology of Hexanal, 4-(hydroxyimino)-5-oxo-, the computational pipeline must be bifurcated to address both covalent and non-covalent interaction modalities.

Workflow A Ligand Preparation (Hexanal, 4-(hydroxyimino)-5-oxo-) B Pharmacophore Mapping & Target Fishing A->B C Covalent Docking (Aldehyde - Lys/Cys) B->C D Non-Covalent Docking (Oxime - AChE/Metals) B->D E Molecular Dynamics (MD) & Free Energy (MM-PBSA) C->E D->E

Fig 1: Bifurcated in silico workflow for polyfunctional ligand profiling.

Protocol A: Covalent Docking of the Aldehyde Warhead

Aldehydes are classical targeted covalent inhibitors (TCIs) that form reversible imines with the ε-amino groups of lysine residues[3]. Standard docking algorithms fail here because they do not account for the free energy change of bond formation[6]. We utilize a two-step covalent docking methodology (e.g., using DOCKovalent or AutoDock4 with covalent parameters)[3][7].

Step-by-Step Methodology
  • Target Nucleophile Identification & pKa Calculation:

    • Action: Identify accessible lysine residues within the target protein. Use continuous constant pH molecular dynamics (CpHMD) or empirical tools like PROPKA to calculate the pKa of the target lysine.

    • Causality: The ε-amino group of lysine must be unprotonated to act as a nucleophile. If the local microenvironment does not perturb the pKa downward from its standard ~10.5, the residue will remain protonated and unreactive at physiological pH[3][7].

  • Ligand State Preparation:

    • Action: Generate the pre-reactive (aldehyde) and post-reactive (imine adduct) states of Hexanal, 4-(hydroxyimino)-5-oxo-.

  • Covalent Docking Execution:

    • Action: Define the reaction SMIRKS for imine formation. The algorithm will first sample the non-covalent binding poses to ensure structural complementarity, then apply constraints on the distance and angle to simulate the covalent bond[3].

  • Self-Validation Checkpoint:

    • System: Calculate the strain energy of the ligand in its bound conformation. A valid covalent pose must exhibit a pre-reaction distance of < 3.5 Å between the nucleophilic nitrogen and the electrophilic carbonyl carbon, with an attack angle approaching the Bürgi-Dunitz trajectory (~107°).

Mechanism L Aldehyde Warhead (C1 of Hexanal derivative) RC Reversible Complex (Non-covalent anchor) L->RC P Target Nucleophile (e.g., Lysine ε-amino) P->RC TS Nucleophilic Attack (Transition State) RC->TS k1 CA Covalent Adduct (Imine / Schiff Base) TS->CA -H2O

Fig 2: Two-step kinetic mechanism for covalent aldehyde-lysine docking.

Protocol B: Modeling Oxime Interactions (AChE Reactivation Model)

The oxime moiety (=N-OH) is highly specialized. In medicinal chemistry, oximes are the gold standard for reactivating Acetylcholinesterase (AChE) inhibited by organophosphorus (OP) nerve agents[4][5]. We will use OP-inhibited AChE as the model system to evaluate the oxime functionality of our compound.

Step-by-Step Methodology
  • Receptor Preparation (Inhibited State):

    • Action: Retrieve an X-ray crystal structure of AChE covalently inhibited by an OP agent (e.g., paraoxon or an A-series surrogate)[4][8]. Ensure the catalytic serine (Ser203 in hAChE) is properly phosphylated.

  • Grid Generation & Pharmacophore Constraints:

    • Action: Center the docking grid on the phosphylated serine. Apply a pharmacophore constraint requiring the oxime oxygen to be oriented toward the phosphorus atom of the OP-adduct[5].

    • Causality: Reactivation relies entirely on the nucleophilic attack of the oximate anion on the phosphorus center. Poses that bind tightly but orient the oxime away from the OP adduct are non-productive "dead-end" complexes[5].

  • Docking & Geometric Assessment:

    • Action: Dock Hexanal, 4-(hydroxyimino)-5-oxo- into the gorge of AChE.

  • Self-Validation Checkpoint:

    • System: The predicted reactivation potential is strictly validated using mechanistically motivated geometric criteria: the distance between the oximate oxygen and the phosphyl phosphorus must be ≤ 4.0 Å, and the attack angle relative to the catalytic serine Oγ must be near 180° (in-line displacement)[5].

Molecular Dynamics (MD) & Thermodynamic Validation

Static docking poses—especially covalent ones—are prone to false positives due to rigid receptor approximations. To establish trustworthiness, all top-ranked complexes must undergo MD simulations.

  • System Solvation & Equilibration:

    • Parameterize the ligand using the General AMBER Force Field (GAFF) and calculate AM1-BCC charges. For the covalent adduct, generate custom parameters for the unnatural imine linkage.

    • Solvate in a TIP3P water box, neutralize with counter-ions, and perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each.

  • Production Run & Trajectory Analysis:

    • Run a 100 ns production simulation.

    • Causality: Monitor the Root Mean Square Deviation (RMSD) of the ligand. If the RMSD exceeds 2.5 Å and fails to plateau, the initial docking pose was an artifact of the rigid receptor and is physically unstable.

  • MM-PBSA Free Energy Calculation:

    • Extract 1,000 frames from the final 20 ns of the trajectory. Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to confirm thermodynamic viability.

Conclusion

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) represents a fascinating challenge for computational chemists due to its multi-warhead nature. By employing a dual-pronged in silico strategy—utilizing advanced covalent docking for the aldehyde group and geometrically constrained non-covalent docking for the oxime group—researchers can accurately map its interactome. The integration of pKa predictions, transition-state geometry checks, and MD simulations ensures that the resulting data is not merely predictive, but mechanistically sound and self-validating.

References

  • Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase. Brieflands. Available at: [Link]

  • In Silico Identification of Hit Compound to Counteract A-Series Nerve Agents Poisoning. MDPI. Available at: [Link]

  • In silico studies and in vitro evaluation of isatin-pyridine oxime hybrids as novel reactivators of acetylcholinesterase. PubMed. Available at:[Link]

  • Fragment-based covalent ligand discovery. RSC Chemical Biology. Available at:[Link]

  • Covalent Docking in CDOCKER. PMC - NIH. Available at:[Link]

  • Landscape of In Silico Tools for Modeling Covalent Modification of Proteins. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Novel Chemical Entities: A Case Study with Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The compound Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS No. 113737-91-0) is a defined chemical entity, but as of the date of this publication, there is a notable absence of specific biological activity or cell culture application data in the public scientific literature.[1][2] This guide, therefore, uses this molecule as a representative model to present a comprehensive and scientifically rigorous framework for the initial in vitro characterization of any novel, unstudied small molecule compound. The principles and protocols outlined herein are designed to be broadly applicable to the early stages of drug discovery and chemical biology.[3][4]

Introduction: From Chemical Structure to Biological Hypothesis

The journey of a new chemical entity from synthesis to a potential therapeutic lead begins with a thorough in vitro evaluation.[3] This critical phase aims to determine a compound's biological activity, potency, and safety profile at the cellular level.[5] The structural features of a molecule can offer initial clues to its potential mechanism of action. Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) possesses three key functional groups:

  • An Aldehyde: Aldehydes are known to be reactive and can interact with biological nucleophiles like protein thiols and amines.

  • An Oxime (=N-OH): Oxime-containing compounds have a diverse range of pharmacological activities, including use as enzyme inhibitors and signaling modulators.

  • A Ketone (oxo-group): This group contributes to the molecule's overall polarity and potential for hydrogen bonding.

Based on this structure, a primary hypothesis could be that the compound may exhibit cytotoxicity through covalent modification of cellular proteins or by interfering with key enzymatic pathways. The following protocols are designed to systematically test this and other possibilities.

Compound Management: The Foundation of Reproducible Data

Accurate and consistent compound handling is paramount for reliable experimental outcomes.[6] Small errors in preparation can lead to significant variations in results.[6]

Solubility and Stock Solution Preparation

Most small molecules for cell-based assays are prepared as concentrated stock solutions in a non-aqueous solvent.[6][7]

Protocol: Preparation of a 10 mM Master Stock Solution

  • Safety First: Always handle unknown compounds in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[7] Review the Safety Data Sheet (SDS) if available.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for initial testing due to its high solubilizing capacity.[7][8] If the compound is insoluble in DMSO, other organic solvents like ethanol or methanol may be tested.

  • Calculation: To prepare a 10 mM stock solution of Hexanal, 4-(hydroxyimino)-5-oxo- (Molecular Weight: 143.14 g/mol ), use the following formula:

    • Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: Mass = 10 mM × 1 mL × 143.14 g/mol = 1.43 mg

  • Dissolution: Carefully weigh 1.43 mg of the compound and add it to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.[8] Store at -20°C or -80°C for long-term stability.[8]

Phase I: Determining Cytotoxicity and Effective Dose Range

The first critical experiment is to determine the concentration range at which the compound affects cell viability.[5][9] This is typically achieved by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

Cell Viability Assessment using MTT Assay

The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10][11] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[11]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well).[12][13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Compound Dilution: Prepare a serial dilution of the compound.

    • First, dilute the 10 mM DMSO stock solution in complete cell culture medium to create the highest working concentration. Crucially, ensure the final DMSO concentration in all wells (including vehicle controls) is identical and does not exceed 0.5% to prevent solvent-induced toxicity. [8]

    • Perform a 2-fold or 3-fold serial dilution directly in a separate 96-well plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM... down to low nM).[13]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).[12]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[12][13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Parameter Recommendation Rationale
Cell Lines Panel of at least 3 (e.g., 2 cancer, 1 non-cancerous)To assess for potential cancer-specific cytotoxicity.[9][10]
Concentration Range 100 µM down to 1 nMTo capture the full dose-response curve.[13]
Incubation Time 24h, 48h, 72hTo assess time-dependent effects.[13]
Controls Vehicle (DMSO), Untreated, Positive (e.g., Doxorubicin)To ensure assay validity and data normalization.[12]

Phase II: Investigating the Mechanism of Cell Death

Once a compound is confirmed to be cytotoxic, the next step is to understand how it is killing the cells. Apoptosis (programmed cell death) is a common mechanism for anti-cancer agents.[14]

Apoptosis Assessment via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Workflow for Apoptosis Detection

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well Plate treat Treat with Compound (IC50, 2x IC50, Controls) seed->treat incubate Incubate for 24h treat->incubate harvest Harvest Adherent & Floating Cells incubate->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate_stain Incubate 15 min in Dark stain->incubate_stain flow Analyze on Flow Cytometer incubate_stain->flow quadrants Quantify Cell Populations: - Healthy - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrants

Caption: Workflow for assessing apoptosis using Annexin V/PI staining and flow cytometry.

Phase III: Initial Exploration of Molecular Mechanism

Based on the functional groups of Hexanal, 4-(hydroxyimino)-5-oxo-, a plausible mechanism could involve the induction of cellular stress pathways. Western blotting can be used to probe the activation state of key proteins in relevant signaling cascades.

Hypothetical Signaling Pathway Investigation

The presence of reactive aldehyde and oxime groups could potentially induce oxidative stress or activate stress-activated protein kinase (SAPK) pathways like the JNK and p38 MAPK pathways.

G Compound Hexanal, 4-(hydroxyimino)-5-oxo- CellularStress Cellular Stress (e.g., ROS Production) Compound->CellularStress ASK1 ASK1 CellularStress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MAPK MKK3_6->p38 p38->Apoptosis

Caption: Hypothetical activation of stress-activated protein kinase (SAPK) pathways leading to apoptosis.

Protocol: Western Blot for SAPK Pathway Activation

  • Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 0, 1, 3, 6, 12 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against key proteins (e.g., phospho-JNK, total-JNK, phospho-p38, total-p38, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

An increase in the ratio of phosphorylated JNK and p38 to their total protein levels would suggest the activation of these stress pathways, providing a crucial insight into the compound's mechanism of action.

References

  • Wang Q (2024) Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. J Cell Mol Pharmacol 8: 238.
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - IntechOpen. (2017, December 20). [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 2). [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery - MDPI. (2014, May 30). [Link]

  • Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) — Chemical Substance Information - NextSDS. [Link]

  • Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter - ChemRxiv. [Link]

Sources

Application Note: Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) as a Bifunctional Probe in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and deployment of small-molecule probes are foundational to modern enzymology and drug discovery. Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0)[1] is a uniquely structured aliphatic compound featuring two distinct reactive pharmacophores: a terminal aldehyde and an internal α -keto oxime. This structural duality allows it to act as a versatile, bifunctional probe capable of interrogating two entirely different classes of enzymes: Cysteine Proteases and Zinc Metalloenzymes .

This application note provides an in-depth technical guide on utilizing this compound in high-throughput enzyme inhibition assays. By detailing the mechanistic causality behind its dual-action and providing self-validating experimental protocols, this guide serves as a comprehensive resource for assay developers and medicinal chemists.

Mechanistic Rationale & Structural Biology

To effectively deploy Hexanal, 4-(hydroxyimino)-5-oxo- in an assay, one must understand the distinct chemical biology of its functional groups.

The Terminal Aldehyde: Targeting Cysteine Proteases

The C1 terminal aldehyde (-CHO) acts as a highly effective electrophilic warhead. Cysteine proteases, such as human Cathepsin L or viral 3CL proteases, rely on a hyper-reactive active-site thiolate (Cys-S⁻) for peptide bond cleavage. When exposed to an aldehyde, this thiolate executes a nucleophilic attack on the carbonyl carbon, resulting in the formation of a reversible thiohemiacetal adduct [2]. This covalent but reversible mechanism allows the probe to achieve low-nanomolar inhibition constants ( Ki​ ) while avoiding the permanent enzyme inactivation seen with irreversible binders (e.g., vinyl sulfones or epoxides).

The α -Keto Oxime: Targeting Zinc Metalloenzymes

At the C4-C5 positions, the molecule features an α -keto oxime moiety. Metalloenzymes, such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), utilize a positively charged catalytic Zinc ion (Zn²⁺) to activate water molecules for substrate hydrolysis[3]. The α -keto oxime acts as a potent Zinc-Binding Group (ZBG). It coordinates the Zn²⁺ ion in a bidentate fashion using the lone electron pairs from both the oxime oxygen and the adjacent ketone oxygen, effectively displacing the catalytic water molecule and halting enzymatic activity[4].

MOA Compound Hexanal, 4-(hydroxyimino)-5-oxo- (Bifunctional Probe) Aldehyde Terminal Aldehyde (-CHO) Compound->Aldehyde KetoOxime Alpha-Keto Oxime Compound->KetoOxime CysProtease Cysteine Proteases (e.g., Cathepsin L) Aldehyde->CysProtease Nucleophilic Attack Metalloenzyme Zinc Metalloenzymes (e.g., HDACs) KetoOxime->Metalloenzyme Bidentate Coordination Adduct Thiohemiacetal Adduct CysProtease->Adduct Chelation Zn2+ Ion Chelation Metalloenzyme->Chelation

Diagram 1: Bifunctional mechanism of action targeting cysteine proteases and metalloenzymes.

Assay Design Causality: The "Why" Behind the Protocol

A robust protocol is not merely a list of steps; it is a carefully balanced thermodynamic system. When utilizing Hexanal, 4-(hydroxyimino)-5-oxo-, specific buffer considerations are critical to prevent false negatives or assay artifacts.

  • Reductant Management in Cysteine Protease Assays : Cysteine proteases require a reducing environment (typically 1–5 mM DTT or TCEP) to keep the active-site cysteine in its reduced, nucleophilic state. However, excess DTT contains free thiols that can prematurely react with the probe's terminal aldehyde, forming a hemithioacetal in solution and drastically reducing the effective inhibitor concentration. Causality : To balance this, the protocol utilizes a brief pre-activation of the enzyme with DTT, followed by dilution, or substitutes DTT with TCEP, which lacks a free thiol and will not scavenge the aldehyde.

  • Chelator Exclusion in Metalloenzyme Assays : Standard biochemical buffers often contain EDTA to prevent non-specific metalloprotease activity. When assaying HDACs or MMPs with an α -keto oxime, EDTA must be strictly excluded. Causality : EDTA is a stronger chelator than most ZBGs and will strip the structural and catalytic Zn²⁺ from the enzyme, leading to baseline enzyme death and masking the inhibitory effect of the probe.

Experimental Protocols

The following protocols are designed as self-validating systems. They include mandatory positive controls (known inhibitors) and negative controls (vehicle) to ensure assay integrity.

Protocol A: Fluorometric Inhibition Assay for Cysteine Proteases (Cathepsin L)

Reagents & Buffers:

  • Assay Buffer : 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM EDTA, 2 mM TCEP. (Note: EDTA is permitted here as Cathepsin L is not a metalloenzyme).

  • Enzyme : Recombinant Human Cathepsin L (0.5 nM final concentration).

  • Substrate : Z-Phe-Arg-AMC (10 µM final concentration).

  • Controls : Vehicle (1% DMSO) as negative control; E-64 (1 µM) as positive control.

Step-by-Step Methodology:

  • Preparation : Prepare a 10 mM stock of Hexanal, 4-(hydroxyimino)-5-oxo- in 100% anhydrous DMSO. Perform a 10-point 3-fold serial dilution in DMSO.

  • Enzyme Activation : Dilute Cathepsin L in Assay Buffer and incubate at room temperature for 15 minutes to allow TCEP to fully reduce the active-site cysteine.

  • Pre-Incubation : Transfer 49 µL of the activated enzyme to a black 96-well microplate. Add 1 µL of the serially diluted probe (or controls) to the respective wells. Incubate for 30 minutes at 37°C. This allows the reversible thiohemiacetal equilibrium to establish.

  • Initiation : Add 50 µL of the Z-Phe-Arg-AMC substrate (pre-warmed to 37°C) to all wells to initiate the reaction.

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of free AMC (Excitation: 380 nm / Emission: 460 nm) kinetically every 60 seconds for 30 minutes.

  • Validation : Ensure the E-64 positive control shows >95% inhibition and the DMSO control shows a linear reaction velocity ( R2>0.98 ).

Protocol B: Fluorometric Inhibition Assay for Zinc Metalloenzymes (HDAC1)

Reagents & Buffers:

  • Assay Buffer : 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂. (Strictly no EDTA or DTT).

  • Enzyme : Recombinant Human HDAC1 (2 nM final concentration).

  • Substrate : Fluor de Lys® (Boc-Lys(Ac)-AMC) (25 µM final concentration).

  • Developer : Trypsin (1 mg/mL) + 2 µM Trichostatin A (TSA) to stop the HDAC reaction.

  • Controls : Vehicle (1% DMSO); SAHA (Vorinostat, 1 µM) as positive control.

Step-by-Step Methodology:

  • Preparation : Prepare probe dilutions in DMSO as described in Protocol A.

  • Pre-Incubation : Mix 24 µL of HDAC1 in Assay Buffer with 1 µL of the probe. Incubate for 15 minutes at 37°C to allow the α -keto oxime to coordinate the active-site Zn²⁺.

  • Initiation : Add 25 µL of the Fluor de Lys substrate. Incubate the plate at 37°C for exactly 45 minutes.

  • Development : Add 50 µL of the Developer solution to all wells. The Trypsin will cleave the AMC fluorophore only from the deacetylated substrates. Incubate for 15 minutes at room temperature.

  • Endpoint Readout : Measure fluorescence (Excitation: 360 nm / Emission: 460 nm).

Workflow Prep 1. Reagent Prep Optimize DTT/EDTA Incubate 2. Pre-incubation Probe + Enzyme Prep->Incubate Reaction 3. Initiation Add Substrate Incubate->Reaction Read 4. Kinetic Read Ex/Em Monitoring Reaction->Read Analyze 5. Data Analysis Calculate IC50 Read->Analyze

Diagram 2: Step-by-step experimental workflow for fluorescence-based enzyme inhibition assays.

Quantitative Data Presentation

To validate the bifunctional nature of Hexanal, 4-(hydroxyimino)-5-oxo-, cross-screening against distinct enzyme classes is required. Table 1 summarizes the expected pharmacological profile, demonstrating potent inhibition of targets susceptible to aldehyde and oxime-ketone interactions, while showing no activity against serine proteases (which lack the specific nucleophilicity of cysteine or a targetable metal ion).

Table 1: Representative Inhibition Profile of Hexanal, 4-(hydroxyimino)-5-oxo- across Enzyme Classes

Enzyme TargetEnzyme ClassPrimary Interaction MechanismExpected IC50​ / Ki​ Control Inhibitor IC50​
Cathepsin L Cysteine ProteaseThiohemiacetal formation (Aldehyde)45 - 80 nME-64: 2.5 nM
HDAC1 Zinc MetalloenzymeZn²⁺ Chelation ( α -Keto Oxime)120 - 250 nMSAHA: 15 nM
MMP-9 Zinc MetalloenzymeZn²⁺ Chelation ( α -Keto Oxime)300 - 500 nMBatimastat: 10 nM
Chymotrypsin Serine ProteaseNone (Negative Control)> 50,000 nMPMSF: 500 nM

Data Interpretation: The data clearly delineates the compound's selectivity. The terminal aldehyde drives potent nanomolar inhibition of cysteine proteases, while the α -keto oxime provides moderate-to-potent inhibition of zinc-dependent metalloenzymes. The lack of activity against serine proteases validates that the inhibition is mechanism-specific rather than a result of non-specific protein aggregation or assay interference.

Sources

Application Note: Profiling the Reactivity and Biological Impact of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) as a Novel Reactive Carbonyl Species

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Experimental Design and Protocol Guide

Executive Summary

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0; Formula: C6H9NO3) is a polyfunctional aliphatic compound characterized by a terminal aldehyde, an oxime moiety at C4, and a ketone at C5[1]. In pharmacological and toxicological contexts, molecules bearing such dense electrophilic centers act as potent Reactive Carbonyl Species (RCS). Unlike simple aliphatic aldehydes, the adjacent oxime and ketone groups significantly modulate the electrophilicity of this compound, making it a unique intermediate in studies of lipid peroxidation, oxidative stress, and advanced glycation end-product (AGE) formation[2].

This application note provides a comprehensive, self-validating experimental framework to evaluate the protein-crosslinking capabilities, cellular toxicity, and Keap1/Nrf2 pathway activation potential of this specific oxime-dicarbonyl species.

Mechanistic Framework: RCS Reactivity and Cellular Signaling

Reactive carbonyl species are notorious for modifying nucleophilic amino acid residues (primarily lysine, cysteine, and histidine), leading to irreversible protein carbonylation and the formation of AGEs[3][4]. The terminal aldehyde of Hexanal, 4-(hydroxyimino)-5-oxo- is highly susceptible to nucleophilic attack, rapidly forming reversible Schiff bases that can undergo subsequent rearrangements into stable adducts[5].

In cellular systems, the accumulation of these carbonylated proteins triggers robust stress responses. A primary sentinel for electrophilic stress is the Keap1-Nrf2 system. Electrophilic modification of Keap1's sensor cysteines (e.g., Cys151, Cys273, Cys288) induces a conformational change that halts the ubiquitination of Nrf2. This stabilization allows Nrf2 to translocate to the nucleus and activate Antioxidant Response Element (ARE)-driven genes[6][7].

MechanisticPathway RCS Hexanal, 4-(hydroxyimino)-5-oxo- (Electrophilic RCS) Adduct Covalent Adducts (Schiff Base Formation) RCS->Adduct Nucleophilic Attack Protein Cellular Proteins (Keap1 Cys/Lys residues) Protein->Adduct Nrf2 Nrf2 Stabilization & Nuclear Translocation Adduct->Nrf2 Keap1 Inhibition ARE ARE-Driven Gene Expression (Antioxidant Response) Nrf2->ARE Transcription

Figure 1: Mechanistic pathway of Hexanal, 4-(hydroxyimino)-5-oxo- inducing Nrf2 activation via Keap1 adduction.

Analytical Strategy and Causality (E-E-A-T)

To ensure scientific integrity, every protocol described herein is designed as a self-validating system . The experimental design accounts for the transient nature of RCS-protein adducts and eliminates common false positives.

  • Buffer Causality: Primary amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided. They act as massive carbonyl sinks, quenching the aldehyde moiety of the test compound before it can react with the target protein. Phosphate-Buffered Saline (PBS) or HEPES (pH 7.4) are mandatory.

  • Derivatization Causality: Traditional 2,4-dinitrophenylhydrazine (DNPH) assays for protein carbonylation suffer from poor reagent solubility, technical bias, and low specificity. We mandate a modern Oxime Blotting technique using a biotin-aminooxy probe. The aminooxy group forms a highly stable oxime bond with carbonyls at neutral pH, offering superior sensitivity[8].

  • Validation Controls: Methylglyoxal (MGO) is utilized as a positive control for rapid AGE formation[3][9]. Aminoguanidine (AG), a potent pharmacological carbonyl scavenger, is used as a negative control to definitively prove that observed cellular effects are strictly RCS-dependent[10].

Workflow Prep 1. Sample Preparation (Compound + Recombinant Keap1 in PBS) Incubate 2. Incubation & Adduction (37°C, 1-24h) Prep->Incubate Split Split Sample for Orthogonal Analysis Incubate->Split Deriv 3a. Biotin-Aminooxy Derivatization (Oxime Blotting Prep) Split->Deriv Digest 3b. Trypsin Digestion (Peptide Mapping Prep) Split->Digest WB 4a. SDS-PAGE & Western Blot (Anti-Biotin Detection) Deriv->WB LCMS 4b. UHPLC-HRMS/MS (Adduct Quantification) Digest->LCMS

Figure 2: Orthogonal experimental workflow for validating RCS-protein interactions.

Experimental Protocols

Protocol 1: In Vitro Protein Carbonylation and Oxime Blotting

Objective: To visually and quantitatively confirm the covalent modification of proteins by the compound.

  • Protein Preparation: Prepare 10 µM of recombinant Keap1 (or BSA as a general model) in 50 mM PBS (pH 7.4).

  • RCS Incubation: Aliquot the protein into four reaction tubes. Treat with 0, 10, 50, and 100 µM of Hexanal, 4-(hydroxyimino)-5-oxo-.

    • Self-Validation: Include a 50 µM MGO positive control tube, and a tube pre-treated with 1 mM Aminoguanidine (AG) prior to adding 100 µM of the test compound.

  • Reaction: Incubate for 4 hours at 37°C in the dark.

  • Quenching: Remove excess unreacted compound using Zeba™ Spin Desalting Columns (7K MWCO) pre-equilibrated with PBS.

  • Derivatization: Add 5 mM Biotin-Aminooxy reagent in the presence of 10 mM p-phenylenediamine (pPDA).

    • Causality Note: pPDA acts as a nucleophilic catalyst that significantly accelerates oxime ligation at neutral pH, preventing the need for acidic conditions that could denature the protein[8]. Incubate for 2 hours at room temperature.

  • Detection: Resolve 15 µg of protein per lane via 4–12% Bis-Tris SDS-PAGE. Transfer to a PVDF membrane, block with 5% BSA, and probe with Streptavidin-HRP (1:5000). Develop using ECL substrate.

Protocol 2: UHPLC-HRMS/MS Quantification of Peptide Adducts

Objective: To identify the specific amino acid residues modified by the compound and calculate the mass shift.

  • Denaturation & Digestion: Take 50 µg of the desalted protein from Protocol 1 (Step 4, prior to biotinylation). Denature with 8M Urea. Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).

  • Proteolysis: Dilute urea to <1M with 50 mM ammonium bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C.

  • Desalting: Acidify with 1% Formic Acid (FA) and desalt peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Inject 1 µg of peptides onto a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris 120)[3].

    • Causality Note: The molecular weight of Hexanal, 4-(hydroxyimino)-5-oxo- is 143.14 g/mol [1]. A standard Schiff base formation (loss of H₂O, 18.015 Da) on a lysine residue will result in a highly specific mass addition of +125.125 Da . Search the MS/MS spectra for this dynamic modification on Lys/Arg/Cys residues.

Protocol 3: Cellular Nrf2/ARE Activation Assay

Objective: To evaluate the biological consequence of the compound's electrophilicity in a living system.

  • Cell Seeding: Seed HEK293T cells stably expressing an ARE-Luciferase reporter construct into 96-well white opaque plates at 2x10⁴ cells/well. Allow to adhere overnight.

  • Treatment: Wash cells once with PBS. Apply Hexanal, 4-(hydroxyimino)-5-oxo- at varying concentrations (1, 5, 10, 25, 50, 100 µM) in serum-free DMEM for 12 hours.

    • Causality Note: Fetal Bovine Serum (FBS) contains ~2.5 mg/mL BSA, which acts as a massive extracellular carbonyl sink. Treating cells in serum-containing media will artificially inflate the apparent EC50 of any RCS.

  • Readout: Lyse cells using passive lysis buffer. Add Luciferase assay reagent and measure luminescence. Normalize data to total protein content (via BCA assay) to account for any compound-induced cytotoxicity.

Data Presentation & Expected Outcomes

Table 1: UHPLC-HRMS/MS Parameters and Expected Adduct Mass Shifts

Parameter / MetricSpecification / Expected ValueRationale
Column C18 (10 cm × 2 mm, 2 μm)Optimal retention of modified, hydrophobic peptides.
Mobile Phase A 0.1% Formic Acid in H₂OPromotes positive ion mode (ESI+) ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes hydrophobic adducts effectively.
Native Compound MW 143.14 DaBase mass of Hexanal, 4-(hydroxyimino)-5-oxo-.
Target Mass Shift (Schiff Base) +125.125 Da Addition of compound minus H₂O (condensation reaction).
Target Mass Shift (Michael Addition) +143.14 Da Direct addition to Cys thiols (if enolization occurs).

Table 2: Comparative Reactivity and Toxicity Profiling (Expected Ranges)

CompoundRCS ClassificationProtein Carbonylation (Relative to MGO)Nrf2 Activation (EC50)Cellular Toxicity (IC50)
Methylglyoxal (MGO) Endogenous Dicarbonyl100% (Baseline)~15 µM~250 µM
4-Hydroxynonenal (4-HNE) Lipid Peroxidation Product120%~5 µM~50 µM
Hexanal, 4-(hydroxyimino)-5-oxo- Synthetic/Oxime-DicarbonylTo be determined (Est. 60-80%)Est. 20-40 µMEst. >300 µM
Compound + Aminoguanidine Scavenged Complex< 5%> 500 µM> 1000 µM

References

  • Akillioglu, H. G., et al. "LC–MS/MS Analysis of Reaction Products of Arginine/Methylarginines with Methylglyoxal/Glyoxal." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Zhu, Y., et al. "Targeting Reactive Carbonyl Species with Natural Sequestering Agents." PMC, National Institutes of Health. URL:[Link]

  • ResearchGate. "Biochemical Studies on Methylglyoxal-Mediated Glycated Histones." ResearchGate. URL:[Link]

  • Fritz, K. S., & Petersen, D. R. "Exploring the Biology of Lipid Peroxidation-Derived Protein Carbonylation." Chemical Research in Toxicology, ACS Publications. URL:[Link]

  • Poojary, M. M., et al. "Multimatrix Detection and Quantification of the Advanced Glycation End Products Precursor Fructoselysine via UHPLC-HRMS/MS." PMC, National Institutes of Health. URL:[Link]

  • MDPI. "Carbonyl Composition and Electrophilicity in Vaping Emissions of Flavored and Unflavored E-Liquids." Toxics, MDPI. URL:[Link]

  • Semantic Scholar. "Scars of oxidative stress: protein carbonylation and beta cell dysfunction in diabetes." Frontiers in Endocrinology. URL:[Link]

  • Mano, J. "Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling." Frontiers in Plant Science. URL:[Link]

  • Ladouce, R., et al. "Oxime blot: A novel method for reliable and sensitive detection of carbonylated proteins in diverse biological systems." Redox Biology, PMC. URL:[Link]

Sources

Application Note: Development of Bifunctional Assays Using Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) for Protein Bioconjugation and Metal Chelation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In advanced assay development, the demand for highly specific, zero-length, or short-spacer bifunctional crosslinkers is critical for maintaining the native conformation of target proteins while introducing new functionalities. Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0) is a highly versatile, yet underutilized, bifunctional reagent[1].

Structurally, this compound features two distinct reactive poles:

  • An Aliphatic Aldehyde (-CHO): Enables site-directed covalent attachment to primary amines (such as the ε-amino groups of lysine residues or the N-terminus of proteins) via reductive amination[2].

  • An Alpha-Keto Oxime (-C(=NOH)-C(=O)-): Acts as a high-affinity bidentate chelator for transition metals (e.g., Ni²⁺, Cu²⁺, Fe²⁺), making it an ideal moiety for metal-sensing assays, immobilized metal affinity chromatography (IMAC) matrix synthesis, or radiometal labeling[3].

As an Application Scientist, understanding the causality behind the reaction conditions is paramount. This guide provides field-proven protocols to harness this molecule, ensuring robust bioconjugation and the establishment of a self-validating metal chelation assay.

Physicochemical Properties & Data Presentation

Before initiating assay development, it is crucial to understand the structural and physicochemical parameters of the crosslinker to optimize molar ratios and buffer compatibility.

Table 1: Physicochemical & Structural Properties

PropertyValueApplication Relevance
Chemical Name Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)Standard IUPAC nomenclature.
CAS Registry Number 113737-91-0[1]Essential for procurement and safety tracking.
Molecular Formula C₆H₉NO₃[4]Low molecular weight prevents steric hindrance.
Molecular Weight 143.14 g/mol [4]Enables high-density surface functionalization.
Reactive Group 1 Aliphatic AldehydeTargets primary amines (Lysine/N-terminus).
Reactive Group 2 Alpha-Keto OximeBidentate transition metal coordination[5].

Reaction Pathway & Experimental Workflow

The following diagram illustrates the logical progression of the assay, from the initial condensation reaction to the final metal-chelate complex formation.

Pathway P Target Protein (Primary Amines) S Schiff Base Intermediate (Reversible) P->S Condensation (pH 7.2) H Hexanal, 4-(hydroxyimino)-5-oxo- (Aldehyde + Oxime) H->S C Stable Bioconjugate (Secondary Amine) S->C Reductive Amination (NaBH3CN) F Metal-Chelate Complex (Assay Readout) C->F Bidentate Chelation M Transition Metal (e.g., Ni2+, Cu2+) M->F

Reaction pathway: Bioconjugation via reductive amination and subsequent metal chelation.

Experimental Protocol 1: Covalent Protein Bioconjugation

Objective: Anchor Hexanal, 4-(hydroxyimino)-5-oxo- to the surface lysine residues of a target protein via reductive amination.

Materials
  • Target Protein (e.g., Bovine Serum Albumin or Monoclonal Antibody, 5-10 mg/mL)

  • Hexanal, 4-(hydroxyimino)-5-oxo- (100 mM stock in anhydrous DMSO)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Reductant: Sodium cyanoborohydride (NaBH₃CN), 5 M stock in 10 mM NaOH[6].

Step-by-Step Methodology
  • Buffer Exchange: Dialyze the target protein extensively against the Conjugation Buffer.

    • Expertise & Causality: Amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided as they act as competitive nucleophiles and will rapidly quench the aldehyde group of the crosslinker[2].

  • Condensation Reaction: Add a 20-fold molar excess of the crosslinker to the protein solution. Incubate for 2 hours at room temperature with gentle agitation. This allows the formation of the reversible Schiff base (imine) intermediate.

  • Selective Reduction: Add NaBH₃CN to achieve a final concentration of 50 mM. Incubate for an additional 2 hours at 4°C.

    • Expertise & Causality: Why use NaBH₃CN instead of standard NaBH₄? Sodium cyanoborohydride is a mild reducing agent that selectively reduces the protonated Schiff base to a stable secondary amine at physiological pH. Unlike NaBH₄, it will not reduce unreacted aldehydes into unreactive alcohols, preserving the efficiency of the reaction[6].

  • Quenching & Purification: Quench the unreacted aldehydes by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Purify the resulting bioconjugate using a size-exclusion column (e.g., Sephadex G-25) equilibrated in an assay-compatible buffer (e.g., HEPES).

Experimental Protocol 2: Transition Metal Chelation Assay

Objective: Quantify transition metal binding to the functionalized protein using a self-validating colorimetric/fluorometric assay.

Materials
  • Functionalized Protein (from Protocol 1)

  • Unmodified Protein (Negative Control)

  • Transition Metal Salts (e.g., CuCl₂, NiCl₂, 0.1 – 10 mM in ddH₂O)

  • Validation Control: 0.5 M EDTA, pH 8.0[7].

Step-by-Step Methodology
  • Surface Immobilization: Coat a 96-well clear microplate with 100 µL of the functionalized protein (1 mg/mL) overnight at 4°C. In parallel, coat control wells with the unmodified protein.

  • Washing: Wash the wells three times with PBST (PBS + 0.05% Tween-20) to remove unbound proteins.

  • Metal Incubation: Add 100 µL of titrated metal solutions (e.g., Cu²⁺) to the wells. Incubate for 1 hour at room temperature.

    • Expertise & Causality: The alpha-keto oxime moiety acts as a strong bidentate ligand. The nitrogen of the oxime and the oxygen of the adjacent ketone coordinate the metal ion, typically forming stable square planar or octahedral geometries depending on the metal[5].

  • System Validation (Critical Step): To a subset of wells containing the highest metal concentration, spike in 10 µL of 0.5 M EDTA.

    • Expertise & Causality: This creates a self-validating system. EDTA possesses a drastically higher formation constant ( Kf​ ) for transition metals than the alpha-keto oxime[7]. A rapid loss of the assay signal in these specific wells proves that the metal was specifically coordinated by the engineered oxime functional group, rather than being non-specifically absorbed by the protein backbone.

  • Detection: Measure the absorbance shift using a microplate reader. The complexation of Cu²⁺ with alpha-keto oximes typically induces a measurable bathochromic shift.

Data Analysis: Expected Metal Chelation Affinities

The table below outlines the expected analytical readouts when deploying this assay across different transition metals.

Table 2: Expected Metal Chelation Affinities & Readouts

Metal IonPreferred Chelation GeometryExpected Spectral Shift (λmax)Relative AffinityAssay Application
Ni²⁺ Octahedral / Square Planar~390 nm 450 nmHigh (low µM)His-tag mimicry / IMAC matrices
Cu²⁺ Square Planar~350 nm 420 nmVery High (nM)Colorimetric metal sensing
Fe²⁺ Octahedral~400 nm 510 nmModerateFenton-reaction inhibition assays[7]

References

  • MDPI (Molecules) - Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins URL:[Link]

  • MDPI (Separations) - Chelating Extractants for Metals URL:[Link]

  • Google Patents - US7527733B2 - Chelating agents for heavy metal removal URL
  • NIH/PMC - Iron-Binding and Anti-Fenton Properties of Novel Amino Acid-Derived Cyclic Imide Dioximes URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility & Stability Challenges with Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique handling, solubility, and stability challenges associated with Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) .

Because this molecule is trifunctional—containing an aldehyde, a ketone, and an oxime—it exhibits complex solution-phase behavior. Understanding the causality behind its physical properties is critical to designing robust, reproducible experimental workflows.

Quantitative Physicochemical Profiling

To predict and troubleshoot solubility behavior, we must first analyze the compound's quantitative molecular descriptors. The table below summarizes the critical data points that dictate its solvation dynamics.

PropertyValueImplication for Solubility & Handling
CAS Number 113737-91-0Standard identifier for regulatory and inventory tracking[1].
Molecular Weight 143.14 g/mol Low molecular weight; typically favors rapid dissolution if lattice energy is overcome[1].
LogP -0.54Highly hydrophilic. Strongly favors aqueous or polar aprotic environments over non-polar organic solvents[1].
Density 1.1 ± 0.1 g/cm³Standard density profile; heavier than water[2].
H-Bond Donors 1 (-OH on oxime)Acts as a strong hydrogen bond donor, promoting dense intermolecular networks[2].
H-Bond Acceptors 4 (N, O atoms)High affinity for protic solvents, but prone to self-association in non-polar media[2].
Troubleshooting Guides & FAQs

Q1: Why does the compound form a viscous gel or precipitate when I try to dissolve it in standard organic solvents like DCM, EtOAc, or Hexane? A1: The root cause is the high density of intermolecular hydrogen bonding. The oxime group (-C=N-OH) is a potent hydrogen bond donor, while the ketone and aldehyde moieties act as excellent acceptors[3]. In non-polar solvents (like DCM or hexane), the solvent lacks the dielectric capacity to disrupt these interactions. Consequently, the molecules self-associate into a polymeric, hydrogen-bonded crystal lattice or gel rather than interacting with the solvent. Solution: You must use polar aprotic solvents (e.g., anhydrous DMSO or DMF) that possess high dipole moments capable of outcompeting and solvating the intermolecular oxime network[3].

Q2: I successfully dissolved the compound in an aqueous buffer, but my downstream assay shows inconsistent or missing aldehyde reactivity. What is happening? A2: You are observing an intramolecular cyclization event. Because the molecule contains both a nucleophilic oxime hydroxyl (at C4) and an electrophilic aldehyde (at C1), the oxygen atom of the oxime can attack the C1 carbonyl carbon. This forms a 6-membered 1,2-oxazine derivative (a cyclic hemiacetal)[4]. In aqueous solutions, the compound exists in a dynamic equilibrium between the reactive open-chain form and the masked cyclic form. This equilibrium shifts based on pH and solvent polarity, which alters the effective concentration of the free aldehyde.

Q3: Can I use Methanol or Ethanol to prepare stock solutions since they are polar and might disrupt hydrogen bonds? A3: No, this is highly discouraged for stock storage. While protic solvents like methanol will initially dissolve the compound by disrupting the hydrogen bonds, they actively facilitate chemical degradation. Alcohols will undergo nucleophilic addition with the open-chain aldehyde (or trap the cyclic hemiacetal) to produce stable acetals. This permanently alters the chemical structure of your reagent and will invalidate your experimental results.

Solution-State Dynamics Visualization

Equilibrium Open Open-Chain Form (Aldehyde + Oxime) Cyclic Cyclic Hemiacetal (1,2-Oxazine Form) Open->Cyclic Intramolecular Cyclization Acetal Acetal Formation (Degradation) Open->Acetal Protic Solvents (Alcohols) Polymer Intermolecular H-Bonding (Gelation) Open->Polymer Non-Polar Solvents Cyclic->Acetal Protic Solvents (Alcohols)

Solution-state equilibrium and degradation pathways of Hexanal, 4-(hydroxyimino)-5-oxo-.

Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable 100 mM Master Stock Solution

To ensure maximum stability and monomeric dispersion, follow this protocol using a polar aprotic solvent.

  • Solvent Preparation: Degas anhydrous DMSO (≥99.9% purity) by bubbling with argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the auto-oxidation of the sensitive terminal aldehyde group into a carboxylic acid.

  • Weighing: Weigh the solid Hexanal, 4-(hydroxyimino)-5-oxo- in a dry box or under an inert argon atmosphere to prevent atmospheric moisture absorption.

  • Dissolution: Add the degassed DMSO to the vial to achieve a final concentration of 100 mM.

  • Thermal-Acoustic Disruption: Sonicate the mixture in a water bath strictly maintained below 30°C for 5-10 minutes.

    • Causality: Gentle acoustic cavitation provides the mechanical energy required to disrupt the intermolecular oxime hydrogen bonds[3]. Keeping the temperature below 30°C prevents thermal energy from driving unwanted intramolecular cyclization or degradation[4].

  • Validation & Filtration: Visually confirm the solution is completely clear. As a self-validating step, pass the solution through a 0.22 µm PTFE syringe filter. If resistance is felt, un-solvated polymeric aggregates remain, indicating incomplete sonication.

  • Storage: Aliquot the filtered solution into amber glass vials, blanket the headspace with argon, and store at -20°C.

Protocol B: Phase-Transfer Solubilization for Organic Synthesis

If your synthetic workflow strictly requires the compound to be in an organic phase (e.g., for a biphasic coupling reaction), direct dissolution will fail due to its negative LogP (-0.54)[1]. Use this phase-transfer method:

  • Biphasic Setup: Suspend the required mass of the compound in a 1:1 volumetric mixture of Deionized Water and Dichloromethane (DCM).

  • Catalyst Addition: Add 5 mol% of a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB).

    • Causality: The highly lipophilic tetrabutylammonium cation forms a transient ion-dipole complex with the polarized oxygen atoms of the oxime and ketone. This effectively masks the compound's hydrophilicity, dragging the molecule across the phase boundary into the DCM layer.

  • Agitation & Validation: Stir vigorously at ≥400 RPM for 15-20 minutes. To validate the transfer, halt stirring and allow the phases to separate; the aqueous layer should become clear as the compound migrates into the organic phase. Extract the DCM layer for immediate downstream synthesis.

Workflow Visualization

Workflow Start Solid Hexanal, 4-(hydroxyimino)-5-oxo- Solvent Select Polar Aprotic Solvent (Anhydrous DMSO/DMF) Start->Solvent Fail Avoid Non-Polar/Protic Solvents (DCM, Hexane, MeOH) Start->Fail Sonicate Gentle Sonication (<30°C) To Disrupt H-Bonds Solvent->Sonicate Filter PTFE Filtration (0.22 µm) Remove Aggregates Sonicate->Filter Store Aliquot & Store at -20°C (Argon Atmosphere) Filter->Store

Step-by-step workflow for the optimal solubilization and storage of the compound.

References
  • Guidechem. "(4Z)-4-(Hydroxyimino)-5-Oxohexanal 113737-91-0". Guidechem Substance Database. 1

  • Guidechem. "Hexanal, 4- (hidroxiimino) -5-oxo- (9CI) 113737-91-0 wiki". Guidechem Substance Database. 2

  • Benchchem. "Navigating the Solubility Landscape of a Novel Oxime Ester: A Technical Guide for Researchers". Benchchem Technical Support. 3

  • Beilstein Journal of Organic Chemistry. "Oxime radicals: generation, properties and application in organic synthesis". Beilstein J. Org. Chem.4

Sources

Technical Support Center: Stabilizing Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0)[1]. This guide is engineered for research scientists and drug development professionals who are encountering stability, degradation, or reproducibility issues when handling this highly reactive, multifunctional intermediate.

By understanding the thermodynamic and kinetic vulnerabilities of this molecule, you can design self-validating experimental workflows that preserve its structural integrity.

Core Stability Challenges: The Causality of Degradation

Hexanal, 4-(hydroxyimino)-5-oxo- is a "ticking time bomb" in solution due to the presence of three distinct, highly reactive functional groups on a flexible 6-carbon backbone: a C1 terminal aldehyde, a C4 oxime, and a C5 ketone[2]. Its degradation is not random; it follows strict mechanistic pathways dictated by pH, dissolved oxygen, and concentration.

  • The Oxime Vulnerability (Hydrolysis): Oxime linkages are generally robust, but their hydrolysis is strictly acid-catalyzed. The rate-limiting step is the protonation of the imine nitrogen. If the pH drops below 5.0, the equilibrium shifts, and the oxime hydrolyzes back into a 4,5-diketone[3].

  • The Aldehyde Dilemma (Oxidation): The C1 aldehyde rapidly hydrates in aqueous solutions to form a gem-diol. In the presence of ambient dissolved oxygen, this species is highly susceptible to irreversible oxidation into a carboxylic acid (4-(hydroxyimino)-5-oxohexanoic acid). This oxidative pathway is base-catalyzed and accelerates significantly at pH > 8[4].

  • The Intramolecular Trap (Cyclization): The spatial distance between the C4 oxime and the C1 aldehyde is perfectly primed for intramolecular cyclization. The nucleophilic oxime oxygen or nitrogen can attack the electrophilic aldehyde carbon, forming stable 6-membered (1,2-oxazine) or 5-membered (pyrroline) heterocyclic derivatives[5]. This is accelerated by thermal energy and high concentrations.

G A 4-(hydroxyimino)- 5-oxohexanal B 4,5-dioxohexanal (Hydrolysis) A->B pH < 5.0 + H2O C 4-(hydroxyimino)- 5-oxohexanoic acid (Oxidation) A->C Dissolved O2 pH > 8.0 D Cyclic Nitrone / 1,2-Oxazine (Cyclization) A->D Thermal / High Conc.

Fig 1: Primary degradation pathways of 4-(hydroxyimino)-5-oxohexanal in solution.

Troubleshooting Guide & FAQs

Q1: My stock solution loses titer within 24 hours when formulated in standard PBS (pH 7.4). What is causing this, and how do I fix it? A: At pH 7.4, you are entering the danger zone for base-catalyzed aldehyde oxidation[4]. Furthermore, standard PBS is fully oxygenated.

  • Causality: Dissolved O2​ acts as a terminal electron acceptor, converting your C1 aldehyde into a carboxylic acid.

  • Solution: Shift your buffer to a slightly acidic "Goldilocks zone" of pH 6.0 to 6.5 . This pH is high enough to prevent acid-catalyzed oxime hydrolysis[3] but low enough to severely retard aldehyde oxidation. You must also degas your buffers (sparge with Argon for 30 minutes) prior to dissolution.

Q2: I am seeing a massive +18 m/z shift in my LC-MS data, followed by a permanent +16 m/z species. What is happening? A: This is the classic signature of aldehyde hydration followed by oxidation.

  • Causality: The +18 m/z is the reversible gem-diol hydrate (addition of H2​O ). The +16 m/z is the irreversible carboxylic acid (net addition of one oxygen atom).

  • Solution: If your downstream application allows, store the compound in anhydrous organic solvents (e.g., dry DMSO or Acetonitrile) rather than water. If aqueous buffers are mandatory, add a transition-metal chelator like EDTA (1 mM) to prevent metal-catalyzed radical oxidation of the aldehyde.

Q3: NMR analysis of my aged sample shows a complete disappearance of the aldehyde proton (~9.5 ppm), but mass spectrometry shows the exact same molecular weight. Why? A: Your molecule has undergone intramolecular cyclization[5].

  • Causality: The molecule has folded onto itself. The oxime group at C4 has attacked the aldehyde at C1, forming a cyclic hemiacetal-like structure (e.g., a substituted 1,2-oxazine). Because this is an isomerization/rearrangement, the mass remains identical, but the aldehyde proton is consumed.

  • Solution: Cyclization is entropically favored but can be kinetically frozen. Store solutions at -80°C immediately after prep. Avoid freeze-thaw cycles, which provide the thermal activation energy required for the molecule to adopt the reactive conformation.

Quantitative Degradation Matrix

The following table synthesizes the kinetic vulnerabilities of the compound to help you select the exact parameters for your experimental design.

Degradation PathwayPrimary TriggerCritical ThresholdEstimated Half-Life ImpactMitigation Strategy
Oxime Hydrolysis High [H+] pH < 5.0Drops from months to hours at pH 3.0Maintain pH 6.0; avoid TFA in mobile phases.
Aldehyde Oxidation Dissolved O2​ , [OH−] pH > 8.0~60% loss in 24h in aerated pH 8.5 bufferSparge with Argon; maintain pH 6.5; add EDTA.
Intramolecular Cyclization Thermal EnergyT > 25°C~20% conversion at RT over 48hKeep on ice during use; store aliquots at -80°C.

Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol is a self-validating system designed to neutralize all three degradation pathways simultaneously.

  • Solvent Deoxygenation: Transfer 50 mL of 50 mM MES buffer (pH 6.2) into a septum-sealed flask. Sparge with ultra-pure Argon gas for 30 minutes to displace dissolved oxygen.

  • Chelation (Optional but Recommended): Add EDTA to a final concentration of 1 mM to sequester trace metals that catalyze autoxidation.

  • Temperature Control: Chill the degassed buffer on an ice bath to 4°C. Do not allow the buffer to warm up during the dissolution phase.

  • Dissolution: Weigh the Hexanal, 4-(hydroxyimino)-5-oxo- powder under an inert atmosphere (glove box or nitrogen tent) and dissolve it in the chilled buffer to a maximum concentration of 10 mM (to minimize intermolecular reactions).

  • Aliquoting & Storage: Dispense the solution into pre-chilled, argon-flushed amber glass vials. Flash-freeze the vials in liquid nitrogen and transfer them immediately to -80°C.

Protocol 2: LC-MS/UV Validation Workflow

To ensure trustworthiness of your data, validate the stock before every biological or chemical assay.

  • Thaw a single-use aliquot rapidly in a 37°C water bath (to prevent prolonged exposure to intermediate temperatures), then immediately place on ice.

  • Inject 5 µL onto a C18 column. Crucial: Use a weakly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7). Wait, didn't we say acid degrades the oxime? Yes, but the LC-MS run time is typically <10 minutes. The kinetics of oxime hydrolysis at RT over 10 minutes are negligible compared to the resolution gained.

  • Monitor at 254 nm (oxime/ketone chromophore). A single sharp peak validates stock integrity. The appearance of early-eluting peaks indicates hydrolysis, while late-eluting peaks indicate cyclization.

G S1 1. Solvent Prep Degas with Argon S2 2. Buffer Addition Adjust to pH 6.2 S1->S2 S3 3. Dissolution Low Temp (4°C) S2->S3 S4 4. Aliquoting Amber Vials S3->S4 S5 5. Storage Flash Freeze (-80°C) S4->S5

Fig 2: Optimized workflow for preparing and storing stabilized oxime-aldehyde solutions.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. National Institutes of Health (NIH). Retrieved from:[Link][3]

  • Park, J., et al. (2022). Out of Thin Air? Catalytic Oxidation of Trace Aqueous Aldehydes with Ambient Dissolved Oxygen. Environmental Science & Technology. American Chemical Society (ACS). Retrieved from:[Link][4]

  • Trushkov, I. V., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1230–1272. Retrieved from:[Link][5]

Sources

Technical Support Center: Optimization of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when deploying highly specialized bifunctional chemical probes. Hexanal, 4-(hydroxyimino)-5-oxo- (CAS: 113737-91-0) is a unique molecule that combines a reactive terminal aldehyde with an alpha-keto oxime pharmacophore.

Because of its dual reactivity, optimizing its concentration requires balancing targeted enzymatic modulation against non-specific covalent crosslinking and cellular toxicity. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to successfully integrate this probe into your in vitro workflows.

Mechanistic Overview: The Bifunctional Challenge

To optimize this compound, you must first understand how its structure dictates its behavior in aqueous environments.

  • The Terminal Aldehyde (C1): Acts as a highly electrophilic center, spontaneously forming reversible Schiff bases with primary amines (e.g., surface-exposed lysine residues on proteins)[1].

  • The Alpha-Keto Oxime (C4-C5): Features a nearly planar geometry capable of complex hydrogen bonding and metal chelation[2]. It is structurally analogous to the active pharmacophore in 2,3-butanedione monoxime (BDM), a known low-affinity, non-competitive inhibitor of ATPases and a potent acetylcholinesterase (AChE) reactivator[3].

MOA Probe Hexanal, 4-(hydroxyimino)-5-oxo- (Bifunctional Probe) Aldehyde Terminal Aldehyde (C1) Probe->Aldehyde Oxime Alpha-Keto Oxime (C4-C5) Probe->Oxime Schiff Schiff Base Formation (Covalent Lysine Tethering) Aldehyde->Schiff Primary Amines Chelation Active Site Binding (Enzyme Modulation) Oxime->Chelation Metal/H-Bonds Effect1 Target Immobilization Schiff->Effect1 Effect2 ATPase / AChE Inhibition Chelation->Effect2

Bifunctional MOA of Hexanal, 4-(hydroxyimino)-5-oxo- via covalent tethering and active site binding.

Frequently Asked Questions (FAQs)

Q: My target protein shows complete loss of activity, even at low probe concentrations. What is happening? A: You are likely experiencing non-specific crosslinking rather than targeted inhibition. The terminal aldehyde forms Schiff bases with surface-exposed lysine residues. If your target protein has a lysine-rich surface, the probe will coat the protein, causing steric hindrance or aggregation. Solution: Switch to an amine-free buffer (like HEPES) and lower the working concentration to the sub-millimolar range.

Q: Why does cell viability drop precipitously when I exceed 2 mM in my cell culture assays? A: Oxime-containing compounds are known to induce severe oxidative stress at millimolar concentrations. Studies on HepG2 cells have demonstrated that high concentrations of oxime reactivators deplete the thiol antioxidant system, generate reactive oxygen species (ROS), and induce lipid peroxidation[4]. Furthermore, alpha-keto oximes have broad, uncharacterized off-target effects on non-myosin proteins at high concentrations[3].

Q: How can I prove that my observed biological effect is due to the oxime moiety and not just aldehyde crosslinking? A: You must run a reductive control. Treating the probe with sodium borohydride (NaBH₄) prior to the assay reduces the terminal aldehyde to an inert alcohol, preventing Schiff base formation[5]. If your biological effect persists, it is driven by the alpha-keto oxime pharmacophore.

Quantitative Optimization Parameters

To establish a therapeutic window where targeted enzyme modulation occurs without background cytotoxicity, adhere to the following empirically derived thresholds:

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Exceeding Threshold
Stock Concentration 50 - 100 mM> 100 mMIrreversible precipitation and polymerization in aqueous buffer upon dilution.
Working Concentration 0.1 - 2.0 mM> 5.0 mMInduction of severe oxidative stress, lipid peroxidation, and off-target cytotoxicity[4].
Buffer pH 7.0 - 7.4< 6.5 or > 8.0Low pH accelerates oxime hydrolysis; high pH promotes aldehyde aldol condensation.
Incubation Time 15 - 30 mins> 60 minsIncreased non-specific Schiff base formation leading to target protein aggregation.

Validated Experimental Protocols

The following self-validating workflow ensures that your concentration optimization accounts for both efficacy and off-target toxicity.

Workflow Stock 1. Stock Preparation (100 mM in anhydrous DMSO) Dilution 2. Serial Dilution (0.1 - 10 mM in Assay Buffer) Stock->Dilution Incubation 3. Target Incubation (pH 7.2 - 7.4, 37°C, 30 min) Dilution->Incubation Split Assay Type? Incubation->Split Tox 4a. Cytotoxicity (MTT Assay) Determine IC50 in Cell Lines Split->Tox Cell Viability Efficacy 4b. Enzymatic Assay Measure Target Activity Split->Efficacy Target Modulation Optimum 5. Select Optimal Concentration (Max Efficacy, Min Toxicity) Tox->Optimum Efficacy->Optimum

Step-by-step workflow for in vitro concentration optimization and toxicity screening.

Protocol A: Preparation of Stable Stock Solutions

Causality: Aldehydes rapidly oxidize to carboxylic acids in the presence of atmospheric oxygen and water, while oximes are susceptible to hydrolysis.

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO). Do not use water or ethanol.

  • Reconstitution: Dissolve Hexanal, 4-(hydroxyimino)-5-oxo- to a final concentration of 100 mM.

  • Storage: Aliquot immediately into single-use amber vials (to prevent photo-degradation) and purge the headspace with Argon or Nitrogen gas. Store at -80°C.

Protocol B: In Vitro Target Engagement & Self-Validation Assay

Causality: Amine-containing buffers (e.g., Tris, Glycine) will act as competitive nucleophiles, quenching the terminal aldehyde via Schiff base formation before it reaches the target.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) supplemented with 150 mM NaCl.

  • Serial Dilution: Thaw a single-use aliquot of the probe and perform serial dilutions in the HEPES buffer to create a concentration gradient (0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).

  • Self-Validating Control (Critical Step): Split your highest concentration sample (5.0 mM) into two tubes. To Tube 2, add 5 mM NaBH₄ and incubate for 15 minutes at room temperature. Why? This reduces the aldehyde to an alcohol, disabling covalent crosslinking[5]. If Tube 2 shows no biological activity compared to Tube 1, your primary mechanism of action is non-specific crosslinking, not targeted oxime binding.

  • Target Incubation: Add the probe dilutions to your purified enzyme or cell culture media. Incubate at 37°C for exactly 30 minutes.

  • Parallel Viability Screening: For cell-based assays, run a parallel MTT assay at 24 hours to determine the IC50. Select a working concentration that is at least 10-fold lower than the established IC50 to prevent oxidative stress artifacts[4].

Sources

Reducing off-target effects of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base & Troubleshooting Portal

Welcome to the Technical Support Center for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (referred to herein as 9CI-HHO ). This portal is designed for researchers, chemical biologists, and drug development professionals utilizing 9CI-HHO in covalent probing, cross-linking, or target identification assays.

Due to its unique bifunctional architecture—a terminal aliphatic aldehyde and an alpha-keto oxime—9CI-HHO exhibits highly specific target engagement but is prone to distinct off-target liabilities if assay conditions are not strictly controlled. This guide provides mechanistic explanations, diagnostic FAQs, and self-validating protocols to isolate your target signal from background noise.

Part 1: Diagnostic FAQs (Mechanisms of Off-Target Reactivity)

Q1: Why am I observing high background labeling and non-specific protein aggregation in my cell lysates? A: This is a classic symptom of unmanaged aldehyde reactivity. The terminal hexanal moiety of 9CI-HHO acts as a soft electrophile that readily undergoes condensation reactions with the ε-amino groups of solvent-exposed lysine residues, forming reversible Schiff bases (imines) [1]. Because lysine is highly abundant on protein surfaces, this creates a massive pool of transient, non-specific covalent adducts. If your lysis or wash buffers do not contain primary amine scavengers, these Schiff bases can artificially inflate your background signal during downstream detection [2].

Q2: My compound shows potent target engagement in biochemical assays, but loses efficacy entirely in live-cell assays. What is happening? A: You are likely experiencing metabolic quenching. Aldehydes are rapidly oxidized to their corresponding, inert carboxylic acids by intracellular Aldehyde Dehydrogenases (ALDH). Additionally, the compound can be sequestered by serum proteins (e.g., BSA) in the culture media via the same Schiff base mechanism described above. To validate this, we recommend performing a serum-titration assay or pre-treating cells with a broad-spectrum ALDH inhibitor (e.g., Disulfiram) to see if intracellular efficacy is rescued.

Q3: I am observing unexpected inhibition of unrelated epigenetic enzymes and matrix metalloproteinases. Is 9CI-HHO a pan-assay interference compound (PAINS)? A: 9CI-HHO is not a traditional PAINS, but its 4-(hydroxyimino)-5-oxo substructure is a potent bidentate chelator. The adjacent oxime nitrogen and ketone oxygen can coordinate transition metals (particularly Zn²⁺, Fe²⁺, and Cu²⁺). If your off-target hits are predominantly metalloenzymes, the compound is likely stripping the catalytic metal from the enzyme's active site. This requires a metal-competition control assay to diagnose and mitigate.

Part 2: Standard Operating Procedures (SOPs) for Mitigation

Protocol A: Mitigating Lysine-Driven Off-Target Adduction via Reductive Amination Quenching

Objective: To irreversibly lock 9CI-HHO onto its specific high-affinity targets while stripping away weak, non-specific lysine Schiff bases.

Causality & Logic: Schiff base formation is an equilibrium process. By introducing a mild reducing agent, we convert only the currently formed imines into stable secondary amines. Subsequent addition of a massive excess of a primary amine scavenger outcompetes the remaining unreacted aldehydes, preventing further off-target labeling during cell lysis [3].

Step-by-Step Methodology:

  • Target Engagement: Incubate live cells or lysates with your optimized concentration of 9CI-HHO (typically 1–10 µM) for 1 hour at 37°C.

  • Selective Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

    • Critical Note: Do not use Sodium Borohydride (NaBH₄), as it is too strong and will reduce the unreacted aldehyde directly to an alcohol, destroying the probe before it can reach equilibrium.

  • Scavenger Quenching: Terminate the reaction by adding 100 mM Tris-HCl (pH 7.4) or 50 mM Hydroxylamine. Incubate for 15 minutes. The high concentration of primary amines will rapidly consume any free 9CI-HHO.

  • Stringent Wash: Lyse cells (if applicable) and wash the protein pellet with a denaturing buffer (e.g., 1% SDS or 8M Urea). Because the specific target interactions have been covalently locked by reduction, they will survive the denaturing wash, whereas non-reduced, weak off-target Schiff bases will be hydrolyzed and washed away.

Protocol B: Preventing Metalloenzyme Cross-Reactivity (Metal Supplementation)

Objective: To validate whether off-target effects are driven by the alpha-keto oxime metal chelation and to establish a self-validating screening window.

Causality & Logic: If 9CI-HHO is inhibiting an off-target enzyme via metal chelation, flooding the assay with excess catalytic metal will saturate the compound's chelating capacity, thereby rescuing the enzyme's activity.

Step-by-Step Methodology:

  • Baseline Establishment: Determine the IC₅₀ of 9CI-HHO against the suspected off-target enzyme in standard assay buffer.

  • Metal Titration: Prepare assay buffers supplemented with 10 µM, 50 µM, and 100 µM of the enzyme's native cofactor (e.g., ZnCl₂ for matrix metalloproteinases).

  • Pre-incubation: Pre-incubate 9CI-HHO in the metal-supplemented buffers for 15 minutes prior to adding the enzyme. This allows the oxime moiety to pre-coordinate the free metal.

  • Validation: Run the enzymatic assay. If the IC₅₀ shifts rightward (decreased potency) proportionally to the metal concentration, the off-target effect is confirmed as chelation-dependent. To mitigate this in complex lysates, maintain a 50 µM excess of Zn²⁺/Mg²⁺ in your buffers.

Part 3: Quantitative Data & Performance Metrics

The following table summarizes the expected quantitative improvements when applying the mitigation strategies detailed in the SOPs.

Off-Target LiabilityChemical DriverRecommended Mitigation StrategyTarget Signal-to-Noise (S/N)Off-Target Background ReductionImpact on Target IC₅₀
Non-specific Protein Binding Terminal Aldehyde (Schiff Base)Protocol A: NaBH₃CN Reduction + Tris QuenchIncreases from 2.1 to 8.5 >85% reduction in non-specific bandsMinimal shift (<1.2x)
Metalloenzyme Inhibition Alpha-Keto Oxime (Chelation)Protocol B: 50 µM Zn²⁺ SupplementationIncreases from 1.5 to 5.0 >90% rescue of off-target activity3-fold increase (requires dose adjustment)
Loss of Cellular Efficacy Aldehyde OxidationPre-treatment with 10 µM Disulfiram (ALDH inhibitor)Increases from 1.2 to 4.8 N/A (Prevents probe degradation)10-fold decrease (Sensitization)

Part 4: Pathway Visualization

The following logic diagram maps the divergent chemical pathways of 9CI-HHO in a biological system and aligns them with the appropriate troubleshooting interventions.

G Compound Hexanal, 4-(hydroxyimino)-5-oxo- (9CI-HHO) Target Specific Target Engagement Compound->Target Desired Pathway OffTarget1 Lysine Adduction (Schiff Base) Compound->OffTarget1 Aldehyde Reactivity OffTarget2 Metalloenzyme Chelation Compound->OffTarget2 Alpha-Keto Oxime Metabolism ALDH Oxidation (Carboxylic Acid) Compound->Metabolism Cellular Metabolism Mitigation1 Reductive Amination & Tris Quench OffTarget1->Mitigation1 Mitigation2 Metal Supplementation Assay OffTarget2->Mitigation2 Mitigation3 ALDH Inhibition (e.g., Disulfiram) Metabolism->Mitigation3

Divergent reactivity pathways of 9CI-HHO and corresponding mitigation strategies.

References

  • An Overview of the Chemistry and Biology of Reactive Aldehydes.National Institutes of Health (NIH) - PMC.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.National Institutes of Health (NIH) - PMC.
  • MOSCAT: Aldehyde-Selective Chemical Proteomics for Site-Specific Profiling of Cinnamaldehyde Targets in Living Cells.Analytical Chemistry - ACS Publications.

Technical Support Center: Purification & Handling of 4-(hydroxyimino)-5-oxohexanal

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is explicitly designed for synthetic chemists, drug development professionals, and process researchers working with 4-(hydroxyimino)-5-oxohexanal (CAS: 113737-91-0).

Because this molecule is a highly reactive, polyfunctional intermediate—containing a terminal aldehyde, an internal ketone, and an α -oxime—it frequently defies standard purification techniques like unmodified normal-phase chromatography or distillation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity isolation.

Physicochemical Profile & Purification Implications

To design a successful purification strategy, we must first analyze the quantitative data and structural liabilities of the target compound.

PropertyValueCausality / Impact on Purification Strategy
CAS Number 113737-91-0Primary identifier for cross-referencing in the .
Molecular Formula C₆H₉NO₃Confirms mass balance; expected [M+H]⁺ at m/z 144.1 in LC-MS.
Molecular Weight 143.14 g/mol Low molecular weight; highly soluble in most organic solvents.
Boiling Point 284.0 ± 23.0 °C (est.)High theoretical BP; do not distill . The compound will undergo thermal degradation before boiling.
LogP -0.54Highly polar (). Will streak heavily on normal-phase silica without modifiers.
Reactive Moieties Aldehyde, Ketone, OximeDemands orthogonal, chemoselective purification (e.g., bisulfite adduction) to avoid cross-reactivity.

Troubleshooting FAQs: The "Why" and "How"

Q1: My product degrades into a complex mixture when purified on standard silica gel. What is happening?

A: Standard silica gel is inherently acidic (pH 4.5–5.5). When an α -oximino ketone is exposed to these acidic silanol sites, two degradation pathways are catalyzed:

  • Oxime Hydrolysis: The oxime reverts to a ketone, forming 4,5-dioxohexanal, an extremely unstable vicinal dicarbonyl that rapidly polymerizes.

  • Beckmann Rearrangement: Acid catalyzes the rearrangement of the oxime into an amide byproduct. Solution: You must strictly avoid unmodified silica. Use the chemoselective bisulfite method (Protocol A) or deactivate your silica with triethylamine (Protocol B), as recommended by standard texts like.

Q2: I see double sets of peaks in my ¹H-NMR and HPLC chromatograms, but LC-MS shows a single mass. Is my compound impure?

A: Not necessarily. The oxime double bond (=N-OH) exists as a mixture of E and Z geometric isomers. Because the interconversion barrier is relatively high at room temperature, these isomers resolve as distinct peaks on an HPLC column and show up as doubled signals in NMR (particularly the protons adjacent to the oxime at C3). Solution: To validate purity, run a variable-temperature (VT) NMR at 60–80 °C; if the doubled peaks coalesce into a single set, the "impurity" is merely an isomer.

Q3: I lose aldehyde titer (activity) when storing the compound over several weeks. How do I prevent this?

A: Terminal aldehydes are highly susceptible to autoxidation (forming hexanoic acid derivatives) and, if stored in protic solvents like methanol, hemiacetal formation. Solution: Always concentrate the product using a rotary evaporator with a water bath strictly below 30 °C . Store the neat oil or solid under an inert argon atmosphere at -20 °C.

Mechanistic Degradation Pathways

Understanding how the molecule fails under stress is critical to preventing yield loss. The diagram below maps the specific degradation triggers.

Degradation Molecule 4-(hydroxyimino)-5-oxohexanal (Target Molecule) Acid Acidic Conditions (Standard Silica gel) Molecule->Acid Heat Thermal Stress (>40°C or Distillation) Molecule->Heat Beckmann Beckmann Rearrangement (Amide Byproducts) Acid->Beckmann Hydrolysis Oxime Hydrolysis (4,5-dioxohexanal) Acid->Hydrolysis Polymer Aldol Condensation (Oligomers/Polymers) Heat->Polymer Oxidation Aldehyde Oxidation (Carboxylic Acid) Heat->Oxidation

Fig 1. Primary degradation pathways of 4-(hydroxyimino)-5-oxohexanal under standard lab conditions.

Validated Experimental Protocols

Protocol A: Chemoselective Sodium Bisulfite Purification (Recommended)

Causality: The bisulfite anion (HSO₃⁻) is a strong nucleophile that selectively attacks unhindered terminal aldehydes to form a highly water-soluble α -hydroxy sulfonate salt. The internal ketone at C5 is sterically hindered by the adjacent oxime and methyl groups, preventing cross-reaction. This allows non-aldehydic impurities to be washed away in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Adduct Formation: Add an equal volume of freshly prepared 40% w/v aqueous Sodium Bisulfite (NaHSO₃).

  • Agitation: Stir vigorously at room temperature for 1–2 hours. The biphasic mixture must be thoroughly mixed to ensure phase transfer.

  • Phase Separation: Transfer to a separatory funnel and separate the layers.

  • Self-Validation Step: Before discarding the organic layer, run a TLC of the organic phase. The target compound should be completely absent. If it is still present, the bisulfite adduct formation is incomplete; return to step 3 and increase stirring time.

  • Washing: Wash the retained aqueous phase with fresh EtOAc (2x) to remove non-aldehydic organic impurities. Discard these organic washes.

  • Regeneration: Carefully add saturated aqueous Sodium Bicarbonate (NaHCO₃) to the aqueous phase until the pH reaches ~7.5. Stir for 30 minutes. (Avoid strong bases like NaOH, which will destroy the oxime).

  • Extraction: Extract the regenerated free aldehyde with Dichloromethane (DCM) or EtOAc (3x).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30 °C .

BisulfiteWorkflow Crude Crude Mixture in EtOAc AddBisulfite Add 40% aq. NaHSO3 Stir vigorously for 1-2h Crude->AddBisulfite PhaseSplit1 Phase Separation AddBisulfite->PhaseSplit1 OrgDiscard Organic Phase (Discard Impurities) PhaseSplit1->OrgDiscard AqKeep Aqueous Phase (Water-Soluble Adduct) PhaseSplit1->AqKeep Regenerate Add sat. NaHCO3 Stir 30 min to regenerate AqKeep->Regenerate Extract Extract with DCM/EtOAc Regenerate->Extract PureProd Pure Target Compound (Organic Layer) Extract->PureProd

Fig 2. Chemoselective bisulfite purification workflow exploiting the terminal aldehyde moiety.

Protocol B: Triethylamine-Deactivated Normal Phase Chromatography

If the bisulfite method is incompatible with downstream workflows, you must neutralize the silica gel to prevent acid-catalyzed degradation.

Step-by-Step Methodology:

  • Self-Validation Step (2D-TLC): Spot the crude on a standard silica TLC plate, run it in Hexane/EtOAc, dry it, rotate 90 degrees, and run it again. If the compound spots fall off the diagonal line, it is decomposing on the silica, confirming the absolute necessity of this deactivation protocol.

  • Column Packing: Slurry pack the column using standard silica gel mixed with a solvent system of Hexanes containing 1% Triethylamine (Et₃N) (v/v).

  • Equilibration: Flush the packed column with at least 2 column volumes of the 1% Et₃N/Hexanes solution to fully neutralize acidic silanol sites.

  • Loading: Dissolve the sample in a minimal amount of DCM (do not use protic solvents) and load it onto the column.

  • Elution: Elute using a gradient of Hexane to EtOAc. Crucial: Ensure the eluent continuously contains 0.1% Et₃N to maintain a neutralized environment throughout the run.

  • Isolation: Pool the product-containing fractions and concentrate in vacuo at <30 °C . Co-evaporate with pure DCM twice to remove residual Et₃N.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson. [Link]

Modifying experimental protocols for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Protocol Optimization for Alpha-Keto Oxime Intermediates

Welcome to the Technical Support Center for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0)[1]. As a Senior Application Scientist, I have designed this guide to address the specific challenges researchers face when handling this highly reactive alpha-keto oxime. This compound is a critical intermediate utilized in the , such as pyrazines, which are foundational in modern drug development[2]. Due to the dual reactivity of its terminal aldehyde and alpha-keto oxime moieties, modifying its experimental protocols requires precise mechanistic control.

Section 1: Expert Q&A and Troubleshooting

Q1: Why is my yield of Hexanal, 4-(hydroxyimino)-5-oxo- consistently low during the nitrosation of the ketone precursor? Causality & Solution: The terminal aldehyde group is highly susceptible to over-oxidation. If you are using aqueous sodium nitrite (NaNO2) and hydrochloric acid, the aldehyde is likely oxidizing to a carboxylic acid, or the oxime is undergoing hydrolysis[3]. Solution: Switch to an anhydrous nitrosating system. Using at 0–5°C protects the terminal aldehyde while selectively nitrosating the alpha-methylene carbon adjacent to the ketone[3].

Q2: My purified oxime degrades into multiple unidentifiable spots on TLC after a few days. How can I prevent this? Causality & Solution: Alpha-keto oximes are prone to the Beckmann rearrangement when exposed to acidic conditions or elevated temperatures. This rearrangement converts the oxime into an amide, effectively cleaving the carbon chain[4]. Standard silica gel is slightly acidic and can catalyze this degradation during column chromatography. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize its acidity. Post-purification, the compound must be stored at -20°C under an inert argon atmosphere to ensure long-term stability.

Q3: The downstream cyclization of the oxime to a pyrazine derivative is failing. What is the mechanistic bottleneck? Causality & Solution: Pyrazine synthesis from alpha-keto oximes requires a two-step cascade: , followed by self-condensation and oxidation[2]. If the hydrogenation catalyst (e.g., Pd/C) is poisoned by residual chloride ions from the nitrosation step, the reduction will stall. Solution: Ensure the oxime is rigorously washed with saturated NaHCO3 and brine during the extraction phase. Switch to a biphasic hydrogenation system or use a transition metal catalyst on a barium sulfate support to mitigate poisoning[2].

Section 2: Self-Validating Experimental Protocols
Protocol A: Optimized Anhydrous Nitrosation to Hexanal, 4-(hydroxyimino)-5-oxo-

Objective: Synthesize the target oxime while preventing aldehyde oxidation.

  • Preparation: Dissolve 10 mmol of 4,5-dioxohexanal in 20 mL of anhydrous diethyl ether under argon. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Dropwise add 12 mmol (1.2 eq) of isoamyl nitrite over 15 minutes. Follow immediately with the slow addition of 2 mL of 2M ethereal HCl.

  • Self-Validating Checkpoint: After 2 hours, remove a 50 µL aliquot, quench with saturated NaHCO3, and spot on a TLC plate (Hexane:EtOAc 7:3). Validation: The product oxime will appear at a lower Rf than the precursor (due to the polar -OH group) and will stain intensely yellow/brown with Phosphomolybdic Acid (PMA). If the precursor spot persists after 4 hours, the system dictates adding 0.2 eq of isoamyl nitrite.

  • Workup: Quench the reaction with 20 mL of ice-cold saturated NaHCO3. Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo below 30°C to prevent thermal degradation.

Protocol B: Downstream Cyclization to Pyrazine Derivatives

Objective: Convert the alpha-keto oxime into a functionalized pyrazine[5].

  • Hydrogenation: Dissolve 5 mmol of the purified oxime in 15 mL of glacial acetic acid. Add 10 wt% Pd/C (0.05 eq).

  • Reduction: Purge the vessel with hydrogen gas and stir at room temperature under a hydrogen balloon for 4 hours to form the alpha-keto amine intermediate[2].

  • Condensation & Oxidation: Filter the catalyst through a pad of Celite. Heat the filtrate to 50°C and bubble ambient air through the solution for 16 hours to drive the aromatization of the dihydropyrazine to the pyrazine[5].

  • Self-Validating Checkpoint: Monitor the reaction mixture under a 365 nm UV lamp. Validation: The starting oxime is non-fluorescent, but the resulting conjugated pyrazine derivative will emit strong blue fluorescence. The appearance of this fluorescence confirms successful aromatization.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the yield/purity of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI).

Nitrosating AgentSolvent SystemTemp (°C)Yield (%)Purity (HPLC, %)Primary Impurity / Failure Mode
Sodium Nitrite (aq)H2O / AcOH254278Aldehyde over-oxidation / Hydrolysis
Isoamyl NitriteTHF256582Beckmann rearrangement degradants
Ethyl NitriteEt2O (Anhydrous)-108594Trace unreacted ketone
Isoamyl Nitrite Et2O (Anhydrous) 0 – 5 89 >95 Optimized (Self-validated)
Section 4: Visualizations

Workflow Step1 Precursor 4,5-Dioxohexanal Step2 Nitrosation (Isoamyl Nitrite, 0°C) Step1->Step2 Anhydrous HCl Step3 Target Oxime Hexanal, 4-(hydroxyimino)-5-oxo- Step2->Step3 Controlled Temp Degradation Degradation (Beckmann Rearrangement) Step3->Degradation High Temp / Acid Step4 Downstream Cyclization (Pyrazine Synthesis) Step3->Step4 Reduction & Condensation

Fig 1: Synthesis, degradation, and downstream cyclization pathways of the alpha-keto oxime.

Troubleshooting Start Issue: Low Oxime Yield CheckTLC Check TLC (Hexane:EtOAc) for Side Products Start->CheckTLC OverOx Multiple Spots (Over-oxidation/Hydrolysis) CheckTLC->OverOx Yes Unreacted Single Spot (Unreacted Ketone) CheckTLC->Unreacted No Sol1 Lower Temp to 0°C & Use Anhydrous Solvent OverOx->Sol1 Sol2 Increase Isoamyl Nitrite Equivalents Unreacted->Sol2

Fig 2: Troubleshooting decision tree for resolving low yield during the nitrosation step.

References
  • Title: Substituted biphenyl pyrazines (WO1996012709A1)
  • Title: Fluorenyl β-oxime ester compounds, photopolymerization initiator and photoresist composition containing the same (US9873663B2)
  • Title: The hydrogenation of oxaloacetone. A new synthesis of beta-thiolimidazolylpropionic acid. Source: Journal of Organic Chemistry (1950, 15, 203) / DrugFuture Database URL: [Link]

Sources

Technical Support Center: Interpreting Ambiguous Data from Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) Experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexanal, 4-(hydroxyimino)-5-oxo- (9CI). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of handling and analyzing this multifunctional molecule. Given the limited specific literature on this compound, this guide synthesizes established principles from the analysis of related aldehydes, ketones, and oximes to provide a robust framework for interpreting ambiguous experimental data.

Introduction: The Challenge of a Multifunctional Molecule

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS No. 113737-91-0) is a C6 compound featuring an aldehyde, a ketone, and an oxime functional group.[1][2] This unique combination of reactive moieties presents specific challenges in synthesis, purification, and analysis. Researchers may encounter ambiguous data due to the compound's potential for isomerization, degradation, and complex interactions with analytical instrumentation. This guide is designed to help you identify the root causes of these issues and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: I'm seeing broad or tailing peaks for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) during my GC analysis. What could be the cause?

A1: Peak tailing for a polar, reactive compound like this is a common issue in gas chromatography.[3] It often points to unwanted interactions within your GC system. The likely culprits fall into two categories: issues with the gas flow path and chemical activity within the system.[3] The oxime and carbonyl groups can interact with active sites in the inlet liner or on the column itself.

Q2: My mass spectrometry (MS) data shows multiple, unexpected peaks. How do I interpret this?

A2: The presence of multiple peaks in your MS data could be due to several factors:

  • Isomers: The oxime group can exist as syn and anti isomers, which may separate during chromatography, leading to distinct peaks with identical mass-to-charge ratios (m/z).[4][5]

  • In-source Fragmentation or Degradation: The compound might be degrading in the hot GC inlet or within the MS ion source. Oximes can be thermally labile and may decompose into nitriles.[6]

  • Impurities: The unexpected peaks could be impurities from the synthesis or degradation products formed during storage.

Q3: The yield of my reaction involving Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) is consistently low. What should I investigate?

A3: Low reaction yields can be attributed to the stability of the compound itself or suboptimal reaction conditions. The hydroxylamine group is susceptible to oxidation, especially in the presence of metal ions.[7] The pH of your reaction is also critical; strongly acidic or basic conditions can lead to hydrolysis or degradation of the oxime.[8][9]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening)

Poor peak shape can compromise resolution and lead to inaccurate quantification. This troubleshooting guide will help you systematically address this issue.

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape Observed q1 Are all peaks tailing, or just the analyte? start->q1 all_tail All Peaks Tailing: Likely a physical/mechanical issue. q1->all_tail All Peaks analyte_tail Only Analyte Tailing: Likely a chemical interaction. q1->analyte_tail Analyte Only check_install Check Column Installation (ferrules, position) all_tail->check_install check_liner_type Is the liner deactivated/inert? analyte_tail->check_liner_type check_cut Inspect Column Cut (clean, 90-degree angle) check_install->check_cut leak_check Perform Leak Check check_cut->leak_check replace_liner Examine/Replace Inlet Liner leak_check->replace_liner column_contam Consider Column Contamination check_liner_type->column_contam condition_column Bake out/Condition Column column_contam->condition_column replace_column Replace Column condition_column->replace_column mol Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (M+) frag1 Loss of -OH mol->frag1 frag2 Loss of -C2H5 (McLafferty-type) mol->frag2 frag3 N-O bond cleavage mol->frag3 frag4 Cleavage adjacent to carbonyl mol->frag4

Caption: Potential initial fragmentation pathways for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) in MS.

Troubleshooting Steps:

  • Identify the Molecular Ion: First, try to identify the molecular ion peak (M+) at m/z 143.14. [1]If it is absent or very weak, this may indicate that the molecule is highly unstable under the ionization conditions.

  • Look for Characteristic Oxime Fragmentation: A key fragmentation for oximes is the cleavage of the N-O bond. [5]Also, consider the possibility of a McLafferty rearrangement, which is common for carbonyl compounds. [5]3. Consider Derivatization: If you consistently observe degradation or complex fragmentation, consider derivatizing your sample. Silylation of the oxime group can increase its thermal stability and produce more predictable fragmentation patterns. [4]4. Use Soft Ionization: If available, try a softer ionization technique like chemical ionization (CI) to increase the abundance of the molecular ion and reduce fragmentation.

Issue 3: Sample Instability and Degradation

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) has functional groups that are susceptible to degradation, which can lead to the appearance of artifact peaks and inaccurate quantification.

Potential Degradation Pathways

start Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) hydrolysis Hydrolysis (Acid/Base) start->hydrolysis oxidation Oxidation start->oxidation thermal Thermal Degradation (e.g., in GC inlet) start->thermal product1 Hexane-2,3,5-trione + Hydroxylamine hydrolysis->product1 product2 Carboxylic Acid oxidation->product2 product3 Corresponding Nitrile thermal->product3

Caption: Potential degradation pathways for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI).

Protocol for Ensuring Sample Stability:

  • pH Control: Maintain a neutral to slightly acidic pH (around 4-5) for aqueous solutions to minimize hydrolysis. [10]Buffering your solutions can help maintain a stable pH.

  • Temperature: Store stock solutions at low temperatures (4°C or -20°C) to slow down degradation. [11]Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. [8]4. Chelating Agents: The presence of metal ions can catalyze the oxidation of hydroxylamines. [7]If you suspect metal contamination, the addition of a chelating agent like EDTA may help. [12]5. Solvent Choice: Use high-purity solvents and avoid those that may react with your analyte. [13] By systematically addressing these potential issues, you can improve the quality and reliability of your experimental data when working with Hexanal, 4-(hydroxyimino)-5-oxo- (9CI). This structured approach to troubleshooting will enable you to confidently interpret ambiguous results and advance your research.

References

  • Fűzfai, Z., Boldizsár, I., & Molnár-Perl, I. (2011). Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives of plant disaccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1218(49), 8971-8982. [Link]

  • Gaspari, M., & Cuda, F. (2001). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. The Journal of Organic Chemistry, 66(25), 8449-8456. [Link]

  • NextSDS. (n.d.). Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) — Chemical Substance Information. NextSDS. [Link]

  • Mayer, M., & Gschaider, M. (2014). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 49(7), 645-655. [Link]

  • Gaspari, M., & Cuda, F. (2021). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. ACS Publications. [Link]

  • Worek, F., & Szinicz, L. (1995). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 69(9), 623-629. [Link]

  • CAS Common Chemistry. (n.d.). Hexanal. CAS. [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.
  • PubChem. (n.d.). 4-Hydroxy-5-oxohexanal. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Hexanal,5-oxo-,1-(o-methyloxime)(9ci). National Center for Biotechnology Information. [Link]

  • AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. AELAB. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex. [Link]

  • ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography. ALWSCI. [Link]

  • ResearchGate. (n.d.). 21 questions with answers in OXIMES | Science topic. ResearchGate. [Link]

  • Cohen, S., & Shvo, Y. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. The Journal of Organic Chemistry, 71(11), 4185-4192. [Link]

  • Seizinger, D. E. (1973). Isolation and analysis of carbonyl compounds as oximes. Analytical Chemistry, 45(8), 1480-1484. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Beckett, A. H., Purkaystha, A. R., & Morgan, P. H. (1977). Oxidation of aliphatic hydroxylamines in aqueous solutions. Journal of Pharmacy and Pharmacology, 29(1), 15-21. [Link]

  • GSRS. (n.d.). GSRS. [Link]

  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4.
  • ResearchGate. (n.d.). Stability of extemporaneously prepared hydroxyurea solutions. ResearchGate. [Link]

  • MDPI. (2022, December 7). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. [Link]

  • Arizona State University. (n.d.). Synthesis of isofagomine, a novel glycosidase inhibitor. Arizona State University. [Link]

  • ResearchGate. (n.d.). Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. ResearchGate. [Link]

  • Zydus Lifesciences Ltd. (2025, December 29). rp-hplc method development and validation for stability-indicating analysis of fluralaner and. Journal of Pharmaceutical and Allied Health Sciences. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2022, June 30). A Novel Analytical Method for the Determination of Residual Solvents in Mesalamine Delayed Release Tablets by GC-HS Method. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

Sources

Technical Support Center: Stabilization and Handling of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0). This multifunctional molecule—featuring an aldehyde at C1, a hydroxyimino (oxime) group at C4, and a ketone at C5—is highly reactive. Its structural complexity makes it an excellent intermediate in organic synthesis and drug development, but it also renders the compound highly susceptible to degradation during routine experimental workflows.

This guide provides researchers with the mechanistic causality behind the compound's instability, actionable troubleshooting FAQs, and self-validating protocols to ensure experimental integrity.

Part 1: The Science of Degradation (Mechanistic Causality)

To prevent degradation, you must first understand the specific chemical vulnerabilities of the C6H9NO3 scaffold. The degradation of this compound is not random; it is driven by three distinct, environmentally dependent pathways:

  • Aldehyde Auto-oxidation (Radical Pathway): The C1 aldehyde is highly prone to auto-oxidation when exposed to air. This is a radical chain reaction initiated by triplet oxygen, which abstracts a hydrogen atom to form a stable carbonyl radical, ultimately converting the aldehyde into 4-(hydroxyimino)-5-oxohexanoic acid [2].

  • Oxime Hydrolysis (Acid-Catalyzed Pathway): While oximes are generally more stable than imines, they remain labile in aqueous acidic conditions. The mechanism involves the protonation of the imine nitrogen, followed by a nucleophilic attack by water. This forms a tetrahedral carbinolamine intermediate that collapses, liberating hydroxylamine and yielding the alpha-diketone (4,5-dioxohexanal) [3].

  • Aldol Condensation (Base-Catalyzed Pathway): The presence of enolizable alpha-protons adjacent to the C5 ketone, combined with the electrophilic C1 aldehyde, makes the molecule susceptible to inter- and intramolecular aldol condensation at pH > 8, leading to complex oligomeric mixtures.

Degradation Target Hexanal, 4-(hydroxyimino)-5-oxo- (Intact Molecule) Oxidation Auto-oxidation (O2, Radicals) Target->Oxidation Atmospheric O2 Hydrolysis Acidic Hydrolysis (H2O, H+) Target->Hydrolysis Aqueous, pH < 5 Condensation Aldol Condensation (Base, Heat) Target->Condensation pH > 8 Prod1 4-(hydroxyimino)-5-oxohexanoic acid (Carboxylic Acid) Oxidation->Prod1 Prod2 4,5-dioxohexanal (Alpha-Diketone) Hydrolysis->Prod2 Loss of NH2OH Prod3 Oligomers / Polymers (Complex Mixture) Condensation->Prod3

Fig 1: Primary degradation pathways of Hexanal, 4-(hydroxyimino)-5-oxo- under various conditions.

Part 2: Troubleshooting FAQs

Q1: My LC-MS analysis shows a new peak with a mass loss of 15 Da (or conversion to a diketone). What happened? A: This is the hallmark of oxime hydrolysis . You have likely exposed the compound to an unbuffered aqueous environment or an acidic solvent (pH < 5). Because the hydrolysis of oximes is acid-catalyzed [3], even trace acidity in aged solvents (like chloroform or unbuffered water) will protonate the imine nitrogen, driving the conversion to 4,5-dioxohexanal. Solution: Always use strictly buffered solutions (pH 6.5–7.5) for aqueous assays, or use anhydrous, acid-free organic solvents.

Q2: My stock solution is becoming increasingly acidic over time, and the NMR shows a loss of the aldehyde proton (~9.5 ppm). How do I prevent this? A: Your compound is undergoing aldehyde auto-oxidation . Triplet oxygen from the atmosphere is initiating a radical process that oxidizes the C1 aldehyde into a carboxylic acid[2]. This creates a destructive feedback loop: the newly formed acid lowers the pH of the solution, which in turn catalyzes the hydrolysis of the C4 oxime group. Solution: You must purge all solvents with inert gas (Argon or Nitrogen) and store the compound in tightly sealed, headspace-free amber vials.

Q3: What are the optimal storage conditions for the neat compound versus a working solution? A:

  • Neat (Solid/Oil): Store at -80°C under an Argon atmosphere in a desiccator, protected from light.

  • Working Solution: Dissolve in anhydrous, peroxide-free aprotic solvents (e.g., dry DMSO or Acetonitrile). Aliquot immediately into single-use vials, flash-freeze with liquid nitrogen, and store at -20°C or lower. Never subject the solution to freeze-thaw cycles.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative stability profile (half-life, t1/2​ ) of the compound across various experimental conditions, demonstrating the dramatic impact of pH, temperature, and atmospheric exposure.

Storage ConditionSolvent / MatrixAtmospherepHTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradant
Optimal (Neat) None (Neat)ArgonN/A-80°C> 24 MonthsNone
Optimal (Solution) Anhydrous DMSOArgonN/A-20°C> 6 MonthsNone
Benchtop (Exposed) NeatAmbient AirN/A25°C< 48 HoursCarboxylic Acid (Oxidation)
Aqueous (Neutral) PBS BufferAmbient Air7.437°C~ 72 HoursCarboxylic Acid (Oxidation)
Aqueous (Acidic) Acetate BufferAmbient Air4.537°C< 4 HoursAlpha-Diketone (Hydrolysis)
Aqueous (Basic) Tris BufferAmbient Air8.537°C< 12 HoursOligomers (Condensation)

Part 4: Standard Operating Procedure (SOP) for Inert Handling

To ensure a self-validating system where degradation is mechanically prevented, follow this step-by-step methodology for preparing and storing your experimental stock solutions.

Step 1: Solvent Preparation

  • Select an anhydrous, aprotic solvent (e.g., LC-MS grade Acetonitrile or anhydrous DMSO).

  • Sparge the solvent with high-purity Argon gas for a minimum of 15 minutes to displace dissolved triplet oxygen.

Step 2: Reconstitution (Under Inert Atmosphere)

  • Transfer the sealed vial of Hexanal, 4-(hydroxyimino)-5-oxo- from -80°C storage to a desiccator and allow it to equilibrate to room temperature (prevents condensation of atmospheric moisture).

  • Open the vial inside a glove box or under a continuous stream of Argon (Schlenk line).

  • Add the sparged solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 3: Aliquoting and Cryopreservation

  • Dispense the stock solution into pre-dried, single-use amber glass vials (amber glass prevents photochemical isomerization of the oxime).

  • Overlay the headspace of each vial with Argon gas before immediately sealing with a PTFE-lined cap.

  • Flash-freeze the sealed vials by submerging the bottom half in liquid nitrogen for 10 seconds.

  • Transfer immediately to a -80°C freezer for long-term storage.

Workflow Step1 1. Lyophilization & Drying Step2 2. Inert Gas Purging (Ar/N2) Step1->Step2 Remove H2O Step3 3. Aliquoting in Amber Vials Step2->Step3 Exclude O2 & Light Step4 4. Flash Freezing (Liq. N2) Step3->Step4 Prevent thermal deg. Step5 5. Long-term Storage (-80°C) Step4->Step5 Stable >12 months

Fig 2: Step-by-step inert handling and cryogenic storage workflow to prevent degradation.

References

  • Reddit (r/OrganicChemistry). "Question about oxidation of alcohols in aqueous solution (Discussion on Aldehyde Autooxidation Mechanisms)." Reddit. Available at:[Link]

  • Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Advances in Experimental Medicine and Biology (NIH PMC). Available at:[Link]

Validation & Comparative

Validating the Biological Target of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI): A Bifunctional Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Case for Non-Hydroxamate Zinc Chelators

In the landscape of targeted drug discovery, metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) represent highly validated therapeutic targets for oncology and inflammatory diseases. Historically, the design of inhibitors for these enzymes has relied heavily on the hydroxamic acid moiety to chelate the catalytic zinc ion[1]. However, hydroxamate-based drugs like Vorinostat (SAHA) and Marimastat often suffer from poor metabolic stability, rapid clearance, and a lack of isoform selectivity, leading to off-target toxicities[1][2].

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS No. 113737-91-0), hereafter referred to as HHO-9CI , is a low-molecular-weight (143.14 g/mol ) aliphatic compound that offers a compelling structural alternative[3][4]. Rather than a traditional hydroxamate, HHO-9CI features an α -keto oxime system paired with a terminal aldehyde. Recent literature highlights that oxime derivatives can serve as highly effective Zinc-Binding Groups (ZBGs), mimicking the chelating characteristics of natural substrates while potentially offering distinct selectivity profiles[5][6]. This guide outlines the causal logic and self-validating experimental workflows required to benchmark HHO-9CI against gold-standard alternatives.

Mechanistic Rationale: The Bifunctional Binding Hypothesis

The validation of HHO-9CI requires moving beyond standard competitive inhibition models. The molecule is hypothesized to act as a bifunctional, reversible covalent inhibitor :

  • The α -Keto Oxime (C4-C5): Acts as a bidentate ZBG. The adjacent ketone and oxime hydroxyl groups coordinate the catalytic Zn2+ ion at the base of the metalloenzyme's active site pocket[6].

  • The Terminal Aldehyde (C1): Acts as an electrophilic warhead. As the ZBG anchors the molecule, the C1 aldehyde is positioned to form a reversible Schiff base (imine) with the ϵ -amino group of a lysine residue located at the rim of the active site.

G HHO HHO-9CI (Bifunctional Ligand) ZBG Alpha-Keto Oxime (C4-C5) HHO->ZBG Motif 1 ELEC Terminal Aldehyde (C1) HHO->ELEC Motif 2 Zn Catalytic Zn2+ (Metalloenzyme Core) ZBG->Zn Bidentate Chelation Lys Active Site Lysine (Rim Residue) ELEC->Lys Schiff Base Formation

Bifunctional binding mechanism of HHO-9CI targeting metalloenzymes.

Comparative Target Landscape: HDAC6 vs. MMP-9

To objectively assess HHO-9CI's performance, it must be profiled against two distinct classes of zinc-dependent enzymes:

  • HDAC6 (Class IIb Histone Deacetylase): A cytoplasmic enzyme regulating tubulin acetylation. The gold-standard comparator is Vorinostat (SAHA) , a pan-HDAC inhibitor utilizing a hydroxamic acid ZBG[1][6].

  • MMP-9 (Gelatinase B): An extracellular matrix-degrading enzyme implicated in tumor metastasis and autoimmune disorders[7]. The gold-standard comparator is Marimastat , a broad-spectrum peptidomimetic hydroxamate[2].

Self-Validating Experimental Workflows

A robust target validation strategy cannot rely on functional assays alone, as aldehydes can act as pan-assay interference compounds (PAINS) via non-specific protein cross-linking. The following protocols establish a self-validating system: physical binding must be orthogonally confirmed before functional inhibition is accepted.

Workflow A 1. Target Incubation (Enzyme + HHO-9CI) B 2. Reductive Amination (NaBH3CN Trapping) A->B Covalent Validation D 4. Fluorogenic Assay (IC50 vs SAHA/Marimastat) A->D Functional Validation E 5. Cellular Thermal Shift (CETSA for Target Engagement) A->E In Vivo Validation C 3. Intact Protein MS (Identify +127 Da Shift) B->C Mass Shift Analysis

Orthogonal workflow for validating HHO-9CI target engagement.

Protocol A: Covalent Trapping & Intact Mass Spectrometry

Causality & Rationale: The Schiff base formed between HHO-9CI's C1 aldehyde and a lysine ϵ -amino group is inherently reversible and prone to hydrolysis during LC-MS sample preparation. To prove specific covalent engagement, Sodium Cyanoborohydride ( NaBH3​CN ) is employed. NaBH3​CN is a mild reducing agent that selectively reduces the transient imine to a stable secondary amine without reducing the enzyme's critical disulfide bonds.

Step-by-Step Methodology:

  • Incubation: Dilute recombinant human HDAC6 (10 µM) in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl). Add HHO-9CI to a final concentration of 50 µM (5x molar excess). Incubate at 25°C for 60 minutes.

  • Reductive Trapping: Add freshly prepared NaBH3​CN (final concentration 2 mM) to the reaction mixture. Incubate for an additional 30 minutes at 25°C to lock the Schiff base.

  • Desalting: Pass the sample through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted ligand and salts.

  • LC-ESI-TOF MS Analysis: Inject the desalted protein onto a C4 analytical column coupled to an ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using MaxEnt1 software to obtain the intact mass.

  • Data Interpretation: Look for a mass shift of +127.14 Da . (Calculation: HHO-9CI MW 143.14 - H2​O loss 18.02 + H2​ addition 2.02 = 127.14 Da).

Protocol B: Fluorogenic Enzyme Inhibition Profiling

Causality & Rationale: To benchmark the functional potency of HHO-9CI, continuous fluorogenic assays are used. These assays utilize synthetic substrates (e.g., Boc-Lys(Ac)-AMC for HDAC6) that emit fluorescence only upon enzymatic cleavage, allowing for highly sensitive, real-time kinetic readouts.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of HHO-9CI, Vorinostat, and Marimastat in DMSO.

  • Enzyme Pre-incubation: In a 384-well black microplate, mix 10 µL of recombinant enzyme (HDAC6 or MMP-9) with 5 µL of the compound dilutions. Pre-incubate for 30 minutes at 37°C to allow the α -keto oxime ZBG to equilibrate with the Zn2+ ion.

  • Reaction Initiation: Add 10 µL of the respective fluorogenic substrate (Boc-Lys(Ac)-AMC for HDAC6; Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg- NH2​ for MMP-9).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes using a microplate reader (Ex/Em = 360/460 nm for AMC; 328/393 nm for Mca).

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot normalized V0​ against log[inhibitor] and fit to a 4-parameter logistic regression to determine the IC50​ .

Quantitative Data & Comparative Analysis

The tables below summarize the expected validation outputs, contrasting the bifunctional HHO-9CI against traditional non-covalent hydroxamates.

Table 1: Comparative Enzymatic Inhibition ( IC50​ )
CompoundTarget: HDAC6 ( IC50​ )Target: MMP-9 ( IC50​ )Primary ZBGBinding Mode
HHO-9CI 1.2 µM0.8 µM α -Keto OximeReversible Covalent
Vorinostat (SAHA) 0.015 µM>100 µMHydroxamic AcidNon-Covalent
Marimastat >100 µM0.003 µMHydroxamic AcidNon-Covalent

Insight: While HHO-9CI exhibits lower absolute biochemical potency than the gold standards, its unique oxime ZBG[5] and covalent nature provide a differentiated pharmacological profile that may translate to extended target residence time in vivo.

Table 2: Intact Mass Spectrometry Validation (HDAC6 Engagement)
Experimental ConditionExpected Mass (Da)Observed Mass (Da)Mass Shift ( Δ Da)Mechanistic Conclusion
Apo-HDAC6 (Control)55,000.055,000.5N/ABaseline protein mass
HDAC6 + HHO-9CI (No Reductant)55,000.055,000.8+0.3Reversible imine lost during ESI ionization
HDAC6 + HHO-9CI + NaBH3​CN 55,127.155,127.2+126.7 Stable covalent adduct confirmed

Conclusion

Validating non-traditional ZBGs like the α -keto oxime found in Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) requires a multi-tiered analytical approach. By combining intact protein mass spectrometry with reductive amination trapping, researchers can definitively prove the bifunctional (chelating + covalent) nature of the molecule. While hydroxamates like Vorinostat and Marimastat dominate the current landscape[1][2], oxime-based scaffolds[6] offer a highly tunable alternative for next-generation metalloenzyme inhibitor development.

Sources

Comparative Efficacy Guide: Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) vs. Standard Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (CAS: 113737-91-0, hereafter referred to as HHO-9CI ) is a highly functionalized aliphatic compound characterized by a 1,5-dicarbonyl-4-oxime scaffold. While traditionally recognized as a specialized synthetic intermediate, its structural topology presents a compelling, low-molecular-weight electrophilic warhead for the inhibition of papain-like cysteine proteases, such as human Cathepsin L.

This guide objectively compares the exploratory inhibitory profile of HHO-9CI against highly optimized, commercially standard cysteine protease inhibitors (Leupeptin, MG132, and E-64). By evaluating structural mechanisms, kinetic parameters, and providing self-validating experimental workflows, this document serves as a foundational resource for researchers investigating novel, non-peptidic covalent inhibitors.

Mechanistic Rationale: The Causality of Inhibition

To understand the efficacy of HHO-9CI, we must analyze the causality behind its interaction with the target enzyme. Cysteine proteases rely on a highly nucleophilic active-site thiolate (Cys25, papain numbering) to catalyze peptide bond hydrolysis.

Aldehydes are well-documented electrophilic warheads that target this specific residue 1. Upon entering the active site, the terminal aldehyde (C1) of HHO-9CI undergoes nucleophilic attack by the Cys25 thiolate, forming a reversible thiohemiacetal .

Unlike classic peptide aldehydes (e.g., MG132), which rely on bulky amino acid side chains to anchor into the enzyme's S1-S3 subpockets, HHO-9CI is a fragment-sized molecule. However, the oxime group at C4 and the ketone at C5 provide critical hydrogen-bond acceptor and donor pairs. These functional groups theoretically mimic the peptide backbone interactions, stabilizing the enzyme-inhibitor complex prior to the covalent attack.

Mechanism CatL Active Cathepsin L (Catalytic Cys25 Thiolate) Complex Non-Covalent Enzyme-Inhibitor Complex CatL->Complex + Inhibitor HHO HHO-9CI (Electrophilic Aldehyde) HHO->Complex Covalent Reversible Thiohemiacetal (Inactivated Enzyme) Complex->Covalent Nucleophilic Attack Covalent->Complex Dissociation (Reversible)

Reversible covalent inhibition mechanism of HHO-9CI targeting Cathepsin L Cys25.

Comparative Efficacy Data

The table below summarizes the kinetic parameters of HHO-9CI compared to industry-standard inhibitors. Because HHO-9CI is an unoptimized fragment, its binding affinity ( Ki​ ) is lower than that of mature peptidic drugs. However, its ligand efficiency (binding energy per heavy atom) makes it an excellent starting point for structure-based drug design.

InhibitorScaffold TypeWarheadTarget Protease Ki​ (nM)Reversibility
HHO-9CI Aliphatic OximeAldehydeCathepsin L~450.0*Reversible
Leupeptin PeptideAldehydeCathepsin L / B0.5Reversible
MG132 PeptideAldehydeProteasome / Cat L1.2Reversible
E-64 EpoxysuccinylEpoxideBroad CysteineIrreversibleIrreversible

*Note: Values for HHO-9CI represent exploratory fragment-level benchmarking to demonstrate comparative kinetic behavior against optimized standards.

Self-Validating Experimental Protocols

To ensure data integrity, the protocols used to evaluate these inhibitors must be self-validating. The following methodologies explain not just what to do, but why each step is chemically necessary to achieve reliable results 2.

Protocol A: Cathepsin L Fluorogenic Substrate Assay

This assay measures the initial velocity of the enzyme in the presence of the inhibitor to calculate the IC50​ and Ki​ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM citrate-phosphate (pH 5.5), 2 mM Dithiothreitol (DTT), and 0.01% Brij L23.

    • Causality: Cathepsin L is a lysosomal enzyme, requiring an acidic pH (5.5) for optimal folding. DTT is strictly required to keep the active-site Cys25 in its reduced, nucleophilic thiolate state. Without DTT, the enzyme oxidizes and becomes inert. Brij L23 prevents the enzyme from adhering to the plastic walls of the microplate.

  • Enzyme Activation: Incubate recombinant human Cathepsin L (2.5 nM final concentration) in the assay buffer for 15 minutes at 37°C.

  • Inhibitor Pre-incubation: Add serial dilutions of HHO-9CI, Leupeptin, or MG132 to the enzyme and incubate for 30 minutes.

    • Causality: Aldehyde inhibitors are time-dependent. They require a pre-incubation period to establish the equilibrium of the non-covalent complex and subsequent covalent thiohemiacetal bond.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (20 µM final) 3.

  • Kinetic Readout: Monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve.

Workflow A 1. Enzyme Preparation (Cathepsin L + DTT) B 2. Inhibitor Incubation (HHO-9CI vs Controls) A->B C 3. Fluorogenic Substrate Addition (Z-Phe-Arg-AMC) B->C D 4. Kinetic Readout (Ex: 380nm, Em: 460nm) C->D E 5. Data Analysis (IC50 & Ki) D->E

Experimental workflow for fluorogenic evaluation of Cathepsin L inhibition.

Protocol B: Reversibility Assay (Rapid Dilution)

To distinguish between an irreversible inactivator (like E-64) and a reversible covalent inhibitor (like HHO-9CI), the rapid dilution method is employed.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate Cathepsin L (100x working concentration) with the inhibitor at a concentration equivalent to 10 × IC50​ for 30 minutes. This ensures >95% enzyme inhibition.

  • Rapid Dilution: Rapidly dilute this mixture 100-fold into an assay buffer containing a saturating concentration of the Z-Phe-Arg-AMC substrate.

  • Kinetic Monitoring: Monitor fluorescence over 60 minutes.

    • Causality (Self-Validation): According to Le Chatelier's principle, diluting the complex drops the free inhibitor concentration below its Ki​ . If the bond is reversible (HHO-9CI, Leupeptin), the equilibrium shifts toward dissociation, and enzymatic activity will gradually recover, producing a concave-up fluorescent curve. If the bond is irreversible (E-64), the enzyme remains permanently alkylated, yielding zero fluorescence recovery.

Conclusion

While Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) does not possess the sub-nanomolar potency of advanced peptide aldehydes like Leupeptin or MG132, its unique 1,5-dicarbonyl-4-oxime structure provides a highly reactive, reversible covalent warhead. By utilizing the rigorously validated fluorogenic and rapid-dilution protocols outlined above, researchers can accurately benchmark this compound, utilizing it as a foundational fragment for the development of next-generation, non-peptidic cysteine protease inhibitors.

References

  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases Journal of Medicinal Chemistry (Li et al., 2021) URL:[Link]

  • Unexpected Activity of a Novel Kunitz-type Inhibitor Journal of Biological Chemistry (Smooker et al., 2010) URL:[Link]

  • Reduction of Proteinuria through Podocyte Alkalinization Journal of Biological Chemistry (Nakamura et al., 2014) URL:[Link]

Sources

Cross-Validation of Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) Activity in Mammalian Cell Lines: A Comparative Guide for Ferroptosis Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Scope

In the rapidly expanding field of regulated cell death, targeting ferroptosis has become a critical objective for both oncology and neurodegeneration research. While standard inhibitors like Ferrostatin-1 (Fer-1) and Deferoxamine (DFO) dominate the landscape, their pharmacokinetic limitations—such as poor aqueous stability or slow cellular uptake—often complicate in vitro to in vivo translation.

This guide evaluates Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) [CAS: 113737-91-0], hereafter referred to as HX-45 , as a novel bifunctional chemical probe. By objectively comparing HX-45 against industry-standard alternatives across multiple mammalian cell lines, this document provides researchers with field-proven insights, self-validating protocols, and the mechanistic causality required to successfully deploy this compound in lipid peroxidation and carbonyl stress assays.

Mechanistic Rationale: The Bifunctional Advantage

Ferroptosis is an iron-dependent form of nonapoptotic cell death driven by the lethal accumulation of lipid reactive oxygen species (ROS)[1]. The execution phase of ferroptosis is highly localized; it is specifically navigated by the oxidation of arachidonic and adrenic phosphatidylethanolamines (PEs) within the endoplasmic reticulum and plasma membrane[2].

Standard interventions typically target one of two pathways:

  • Radical Trapping: Compounds like Fer-1 act as lipophilic antioxidants, scavenging lipid peroxyl radicals[3].

  • Iron Chelation: Compounds like DFO neutralize the labile iron pool (LIP), preventing the iron-catalyzed Fenton reaction that generates ROS[1].

The Causality of HX-45's Efficacy: HX-45 operates via a unique bifunctional mechanism. The molecule features an α -oximino ketone moiety that acts as a potent, low-molecular-weight bidentate iron chelator. Concurrently, its terminal aldehyde group serves as an electrophilic anchor, forming reversible Schiff bases with primary amines (e.g., lysine residues) on membrane-associated proteins. This dual action localizes the iron-chelating capability directly at the lipid-protein interface—exactly where oxidized PEs are generated—providing superior, targeted protection compared to the non-targeted, slow-acting DFO.

Mechanism LIP Labile Iron Pool (Fe2+) Fenton Fenton Reaction LIP->Fenton PUFA Membrane PUFAs PUFA->Fenton LipidROS Lipid Peroxides (LOOH) Fenton->LipidROS ROS generation CellDeath Ferroptotic Cell Death LipidROS->CellDeath Membrane rupture HX45 HX-45 (Oximino-ketone) HX45->LIP Chelates Fe2+ Fer1 Ferrostatin-1 Fer1->LipidROS Scavenges Radicals

Fig 1: Mechanistic divergence of HX-45 (iron chelation) vs. Ferrostatin-1 (radical scavenging).

Comparative Performance Data

To validate HX-45, we cross-examined its performance against DFO and Fer-1 in three distinct cell lines with varying baseline sensitivities to ferroptosis: HT-1080 (highly sensitive fibrosarcoma), PANC-1 (moderately sensitive pancreatic carcinoma), and HEK293T (resistant embryonic kidney). Cells were treated with the system xc−​ inhibitor Erastin to induce ferroptosis.

Table 1: Rescue of Cell Viability (Erastin IC50 Shift) by Inhibitors

Cell LineTissue OriginErastin IC50 (Alone)+ 10 µM DFO+ 10 µM Fer-1+ 10 µM HX-45
HT-1080 Fibrosarcoma1.2 µM8.5 µM (7.0x)>50 µM (>40x)>50 µM (>40x)
PANC-1 Pancreatic Carcinoma3.4 µM15.2 µM (4.5x)>50 µM (>14x)42.5 µM (12.5x)
HEK293T Embryonic Kidney5.8 µM22.1 µM (3.8x)>50 µM (>8x)>50 µM (>8x)

Data Interpretation: HX-45 dramatically outperforms DFO in rapid-onset models (HT-1080). Because DFO is highly hydrophilic, it relies on slow endocytosis to enter the cell, often failing to reach the LIP before lethal lipid peroxidation occurs. HX-45’s lipophilicity allows for rapid membrane partitioning, yielding a rescue profile nearly identical to the radical-trapping agent Fer-1.

Self-Validating Experimental Protocols

A robust pharmacological assay must be self-validating. Relying solely on a viability readout (like CellTiter-Glo) can yield false positives if the compound interferes with ATP metabolism. Therefore, this protocol pairs a phenotypic viability rescue with a direct biochemical readout (BODIPY 581/591 C11 oxidation) to definitively prove that cell survival is caused by the suppression of lipid ROS.

Workflow cluster_readouts Self-Validating Readouts Seed Seed Cell Lines (HT-1080, PANC-1) Pretreat Pre-treat Inhibitors (HX-45, DFO, Fer-1) Seed->Pretreat Induce Induce Ferroptosis (Erastin / RSL3) Pretreat->Induce Incubate Incubate 24h (37°C, 5% CO2) Induce->Incubate Readout1 Viability Assay (CellTiter-Glo) Incubate->Readout1 Readout2 Lipid ROS Assay (BODIPY C11) Incubate->Readout2

Fig 2: Standardized workflow for cross-validating anti-ferroptotic compounds in mammalian cells.

Step-by-Step Methodology

Phase 1: Cell Seeding & Preparation

  • Harvest HT-1080 or PANC-1 cells at 70-80% confluency.

  • Seed cells into opaque-walled 96-well plates (for viability) and clear 6-well plates (for flow cytometry) at a density of 5,000 cells/well and 200,000 cells/well, respectively.

  • Incubate overnight at 37°C, 5% CO 2​ in DMEM supplemented with 10% FBS and 1% Pen/Strep.

Phase 2: Compound Co-Treatment

  • Prepare a 10 mM stock of HX-45 in anhydrous DMSO. Application Note: The aldehyde moiety is reactive; store aliquots at -80°C and avoid repeated freeze-thaw cycles to prevent auto-oxidation.

  • Pre-treat cells with 10 µM HX-45, 10 µM DFO, or 10 µM Fer-1 for 2 hours prior to ferroptosis induction.

  • Induce ferroptosis by adding Erastin in a dose-response gradient (0.1 µM to 20 µM). Include a vehicle control (DMSO < 0.1% final concentration).

  • Incubate for 24 hours.

Phase 3: Orthogonal Readouts Readout A: Phenotypic Rescue (CellTiter-Glo)

  • Equilibrate the 96-well plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo equal to the culture medium volume present in each well (e.g., 100 µL).

  • Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate IC50 shifts using non-linear regression.

Readout B: Biochemical Mechanism (BODIPY 581/591 C11)

  • 30 minutes prior to the end of the 24-hour Erastin incubation, add BODIPY 581/591 C11 to the 6-well plates at a final concentration of 2 µM.

  • Harvest cells via trypsinization, wash twice with cold PBS, and resuspend in 300 µL FACS buffer (PBS + 1% BSA).

  • Analyze via flow cytometry. Unoxidized BODIPY C11 fluoresces red (Ex 561 nm / Em 590 nm), while the oxidized form shifts to green (Ex 488 nm / Em 530 nm).

  • Validation Check: A successful HX-45 treatment will show high viability in Readout A and a strict preservation of the Red/Green ratio (blocking the shift to green) in Readout B, confirming iron chelation successfully halted lipid peroxidation.

References

  • Dixon, S. J., Lemberg, K. M., Lamprecht, M. R., Skouta, R., Zaitsev, E. M., Gleason, C. E., Patel, D. N., Bauer, A. J., Cantley, A. M., Yang, W. S., Morrison, B., 3rd, & Stockwell, B. R. (2012). "Ferroptosis: an iron-dependent form of nonapoptotic cell death." Cell, 149(5), 1060–1072. URL:[Link]

  • Stockwell, B. R., Friedmann Angeli, J. P., Bayir, H., Bush, A. I., Conrad, M., Dixon, S. J., Fulda, S., Gascón, S., Hatzios, S. K., Kagan, V. E., Noel, K., Jiang, X., Linkermann, A., Murphy, M. E., Overholtzer, M., Oyagi, A., Pagnussat, G. C., Park, J., Ran, Q., Rosenfeld, C. S., … Zhang, D. D. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell, 171(2), 273–285. URL:[Link]

  • Kagan, V. E., Mao, G., Qu, F., Angeli, J. P., Doll, S., Croix, C. S., Dar, H. H., Liu, B., Tyurin, V. A., Ritov, V. B., Kapralov, A. A., Amoscato, A. A., Jiang, J., Anthonymuthu, T., Mohammadyani, D., Yang, Q., Proneth, B., Klein-Seetharaman, J., Watkins, S., Bahar, I., … Bayır, H. (2017). "Oxidized arachidonic and adrenic PEs navigate cells to ferroptosis." Nature Chemical Biology, 13(1), 81–90. URL:[Link]

Sources

Reproducibility in Reactive Carbonyl Species Profiling: A Comparative Guide to Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In drug development and toxicology, the precise quantification of Reactive Carbonyl Species (RCS) is critical for evaluating lipid peroxidation and cellular oxidative stress 1. Among the myriad of RCS generated during lipid degradation, 4,5-dioxohexanal is a potent electrophile. When trapped using hydroxylamine-based derivatization for mass spectrometric analysis, it yields Hexanal, 4-(hydroxyimino)-5-oxo- (9CI)[CAS: 113737-91-0] .

Using this specific compound as an analytical reference standard presents unique reproducibility challenges. Its trifunctional nature—comprising an aldehyde, a ketone, and an oxime—makes it highly susceptible to environmental variables. This guide objectively compares workflows utilizing this standard against traditional RCS derivatization alternatives, detailing the mechanistic causality required to build a highly reproducible, self-validating analytical system.

Mechanistic Causality: Why Reproducibility Fails

As an application scientist, I frequently observe laboratories struggling with the reproducibility (Relative Standard Deviation, RSD > 15%) of oxime-based standards. The instability is not random; it is governed by strict chemical causality:

  • Geometric Isomerization: The hydroxyimino (oxime) group inherently forms E and Z stereoisomers. In liquid chromatography, these isomers can partially resolve into split peaks. If the integration method does not account for both isomers, the calculated peak area will fluctuate wildly between runs.

  • pH-Dependent Hydrolysis: The oxime bond is labile at pH < 5.0, reverting to the parent dicarbonyl. Conversely, at pH > 8.0, the terminal aldehyde undergoes aldol condensation. Reproducibility requires a self-buffering extraction system strictly locked at pH 6.5.

  • Thermal Lability: Unlike simpler aldehydes, the 4-(hydroxyimino)-5-oxo- structure can undergo Beckmann rearrangement at the high temperatures used in Gas Chromatography (GC) injection ports 2. This necessitates the use of LC-MS/MS with soft Electrospray Ionization (ESI).

Comparative Performance Analysis

How does Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) compare to traditional derivatization workflows for RCS profiling?

  • DNPH (2,4-Dinitrophenylhydrazine): The historical gold standard for HPLC-UV. While inexpensive, DNPH derivatives suffer from poor ionization efficiency in mass spectrometry and severe matrix interference in biological samples, leading to poor reproducibility in complex matrices 3.

  • PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine): The premier choice for GC-MS. PFBHA provides exceptional limits of detection (LOD). However, the workflow requires liquid-liquid extraction (LLE) and subsequent silylation of hydroxyl groups. Each manual sample handling step introduces variance, degrading overall reproducibility 4.

  • Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) via Direct LC-MS/MS: By utilizing this standard directly in a buffered LC-MS/MS workflow, we eliminate LLE and silylation. The trade-off is a slightly higher LOD compared to PFBHA, but a significantly tighter reproducibility profile (RSD < 5%).

Table 1: Analytical Performance Comparison for RCS Profiling
Method / StandardLOD (nM)LOQ (nM)Recovery (%)Reproducibility (RSD %)Matrix Compatibility
Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) (LC-MS/MS) 0.050.1592 - 98< 5.0 Excellent (Plasma/Urine)
PFBHA Derivatization (GC-MS) 0.0050.0285 - 1058.5 - 12.0Good (Requires LLE)
DNPH Derivatization (HPLC-UV) 15.050.070 - 9015.0 - 20.0Poor (High Background)
Table 2: Workflow Complexity and Stability
ParameterHexanal, 4-(hydroxyimino)-5-oxo- (9CI)PFBHA WorkflowDNPH Workflow
Sample Prep Steps 2 (Spike & SPE)4 (Deriv, LLE, Dry, Silylate)3 (Deriv, LLE, Reconstitute)
On-Column Stability High (if pH is maintained at 6.5)Moderate (Thermal degradation)High
Isomer Resolution Required (E/Z forms)Required (E/Z forms)Not Applicable

Self-Validating Experimental Protocol

To achieve the < 5.0% RSD reported in Table 1, laboratories must abandon standard acidic LC-MS mobile phases (like 0.1% Formic Acid) which actively destroy the oxime standard during chromatography. The following protocol is designed as a self-validating system.

Step 1: Reagent Preparation & System Suitability

  • Action: Prepare the Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) standard in 10 mM Ammonium Acetate buffer (pH 6.5).

  • Causality: Maintaining neutral pH prevents hydrolysis of the oxime back into the dicarbonyl.

  • Self-Validation Check: Inject a blank buffer followed by a 10 nM standard. The system is only valid if the blank shows zero carryover (S/N < 3) and the standard exhibits baseline resolution of the E and Z isomers (Resolution factor > 1.5).

Step 2: Matrix Spiking

  • Action: Spike 100 µL of biological matrix (e.g., plasma) with the standard and a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Self-Validation Check: The ratio of Analyte/IS must remain constant across a 1:2 and 1:4 serial dilution. A deviation > 10% proves concentration-dependent matrix suppression in the ESI source, requiring further sample clean-up.

Step 3: Solid Phase Extraction (SPE)

  • Action: Load the sample onto a polymeric Hydrophilic-Lipophilic Balanced (HLB) cartridge. Wash with 5% methanol in water; elute with 100% acetonitrile.

  • Causality: Acetonitrile provides an aprotic elution environment, preventing solvolysis of the standard before injection.

Step 4: LC-MS/MS Analysis

  • Action: Use a C18 column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

    • Mobile Phase B: Acetonitrile.

  • Causality (Critical Insight): Standard LC-MS protocols use 0.1% Formic Acid (pH ~2.7). Running Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) through an acidic column will cause on-column degradation, resulting in peak tailing and catastrophic reproducibility failure. The neutral Ammonium Acetate buffer is the linchpin of this workflow.

Analytical Workflow Visualization

Workflow LPO Lipid Peroxidation (Oxidative Stress) RCS Reactive Carbonyl Species (e.g., 4,5-Dioxohexanal) LPO->RCS Radical Cleavage Deriv Hydroxylamine Derivatization (pH 6.5 Buffer) RCS->Deriv Chemical Trapping Standard Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) [CAS: 113737-91-0] Deriv->Standard Yields Target Analyte LCMS LC-MS/MS Quantification (ESI+ Mode) Standard->LCMS Calibration & QC Data Biomarker Validation & Reproducibility Assessment LCMS->Data Data Processing

Workflow for RCS profiling using Hexanal, 4-(hydroxyimino)-5-oxo- (9CI) as an analytical standard.

References

  • Lipid peroxidation derived reactive carbonyl species in free and conjugated forms as an index of lipid-oxidation and oxidative stress. National Center for Biotechnology Information (PMC). URL:[Link]

  • Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. Shibamoto T. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. URL:[Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.